molecular formula C12H11N3O B1508349 N-(Pyridazin-4-ylmethyl)benzamide CAS No. 1028615-71-5

N-(Pyridazin-4-ylmethyl)benzamide

カタログ番号: B1508349
CAS番号: 1028615-71-5
分子量: 213.23 g/mol
InChIキー: DOFXWUQBHUPLJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Pyridazin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Pyridazin-4-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Pyridazin-4-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(pyridazin-4-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12(11-4-2-1-3-5-11)13-8-10-6-7-14-15-9-10/h1-7,9H,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFXWUQBHUPLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731361
Record name N-[(Pyridazin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028615-71-5
Record name N-[(Pyridazin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(Pyridazin-4-ylmethyl)benzamide: Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(Pyridazin-4-ylmethyl)benzamide (CAS: 1260773-04-1) is a specialized heterocyclic building block and bioactive scaffold used primarily in medicinal chemistry for Fragment-Based Drug Design (FBDD) . It serves as a critical bioisostere for N-benzylbenzamide derivatives, where the pyridazine ring replaces the phenyl group to modulate physicochemical properties such as aqueous solubility, metabolic stability, and hydrogen bond acceptor capability.

Recent patent literature (e.g., WO2019213570A1) identifies this scaffold as a core component in small-molecule inhibitors targeting Cancer Stem Cell (CSC) differentiation pathways, specifically differentiating it from traditional kinase inhibitors by focusing on "cancer containment" via embryonic pathway modulation.

PropertyData
CAS Number 1260773-04-1
Molecular Formula C₁₂H₁₁N₃O
Molecular Weight 213.24 g/mol
Core Scaffold Pyridazine (1,2-diazine) linked to Benzamide
Key Application Kinase Inhibition (VEGFR/ROCK analogs), Cancer Stem Cell Differentiation
Solubility Profile Moderate (DMSO, Methanol); Enhanced aqueous solubility vs. phenyl analogs due to pyridazine N-N motif.

Structural Logic & Pharmacophore Analysis

The transition from a benzylamide to a pyridazinylmethylamide represents a strategic "scaffold hop."

  • Electronic Deficit: The pyridazine ring is electron-deficient (π-deficient) compared to a phenyl ring. This lowers the electron density on the methylene linker, potentially increasing the acidity of the amide proton.

  • H-Bonding: The N1 and N2 nitrogens of the pyridazine ring serve as specific hydrogen bond acceptors (HBA), unlike the hydrophobic phenyl ring. This allows for specific interactions with Serine/Threonine residues in enzyme active sites (e.g., the hinge region of kinases).

  • Dipole Moment: The 1,2-diazine system creates a significant dipole, altering the orientation of the molecule in a binding pocket compared to the non-polar benzyl analog.

Pharmacophore Benzene Benzene Ring (Hydrophobic Interaction) Amide Amide Linker (H-Bond Donor/Acceptor) Benzene->Amide π-Stacking anchor Linker Methylene Bridge (Rotational Freedom) Amide->Linker Rigidification Target Biological Target (Kinase Hinge / CSC Pathway) Amide->Target Direct H-bond Pyridazine Pyridazine Ring (H-Bond Acceptor N1/N2) Linker->Pyridazine Scaffold Hop Pyridazine->Target Water-mediated H-bond

Figure 1: Pharmacophore mapping of N-(Pyridazin-4-ylmethyl)benzamide showing key interaction points.

Synthesis Protocol

The synthesis of CAS 1260773-04-1 follows a convergent route. The critical step is the formation of the amide bond without compromising the basic pyridazine nitrogens.

Phase A: Precursor Preparation (Pyridazin-4-ylmethanamine)

If the amine is not purchased, it is synthesized via the Minisci Reaction or reduction of 4-cyanopyridazine.

  • Starting Material: Pyridazine.[1][2][3][4][5][6]

  • Reagent: Methanol, Ammonium Persulfate, H₂SO₄ (Radical methylation) followed by halogenation/amination OR direct reduction of 4-cyanopyridazine using Raney Nickel/H₂.

Phase B: Amide Coupling (The Core Protocol)

This protocol describes the coupling of pyridazin-4-ylmethanamine with benzoyl chloride (or benzoic acid).

Reagents:

  • Amine: Pyridazin-4-ylmethanamine dihydrochloride (1.0 eq)

  • Acid Chloride: Benzoyl chloride (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq) - Critical for neutralizing HCl salt.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, suspend pyridazin-4-ylmethanamine dihydrochloride (1.0 g, 5.5 mmol) in anhydrous DCM (20 mL).

  • Activation: Cool the suspension to 0°C. Add DIPEA (2.9 mL, 16.5 mmol) dropwise. The suspension should clear as the free base is liberated.

  • Coupling: Add benzoyl chloride (0.7 mL, 6.0 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by LC-MS (Target Mass: 214.1 [M+H]⁺).

  • Quench: Quench with saturated NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). The pyridazine ring is polar; ensure thorough extraction or use 5% MeOH/DCM if yield is low.

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Note: Pyridazines can streak on silica. Pre-treat silica with 1% Triethylamine if necessary.

Synthesis Start Pyridazin-4-ylmethanamine (HCl Salt) Inter Free Amine In Situ Start->Inter DCM, 0°C Base DIPEA (3.0 eq) Neutralization Base->Inter Product N-(Pyridazin-4-ylmethyl)benzamide (Crude) Inter->Product + Reagent, 4h RT Reagent Benzoyl Chloride (1.1 eq) Pure Purified Product (>98% Purity) Product->Pure Flash Chrom (DCM:MeOH)

Figure 2: Convergent synthesis workflow for the target benzamide.

Biological Application & Mechanism

Cancer Stem Cell (CSC) Differentiation

According to patent WO2019213570A1, this compound (referred to as structural analogs of Compound I-52) operates by forcing the differentiation of cancer stem cells.

  • Mechanism: Unlike cytotoxic agents that kill dividing cells, this scaffold targets the "stemness" pathways (likely Wnt/β-catenin or Notch signaling). By forcing differentiation, the cancer cells lose their ability to self-renew and metastasize.

  • Experimental Validation:

    • Assay: Luciferase reporter assays for Nanog or Oct4 (stem cell markers).

    • Result: Reduction in reporter signal indicates loss of stemness.

Kinase Inhibition Potential

The pyridazine moiety is a known "hinge binder."

  • ROCK/PIM Kinases: Pyridazine derivatives often inhibit PIM kinases by accepting a hydrogen bond from the hinge region backbone amide.

  • Design Note: To convert this scaffold into a potent kinase inhibitor, substituents are typically added to the phenyl ring (e.g., 3-trifluoromethyl, 4-chloro) to fill the hydrophobic pocket adjacent to the ATP binding site.

References

  • Patent WO2019213570A1 . Cancer treatments targeting cancer stem cells.[7] Boston Biomedical, Inc. (2019).

  • PubChem CID 519020-42-9 . Pyridazin-4-ylmethanamine (Precursor Data). National Center for Biotechnology Information.

  • BenchChem . Pyridazin-4-ylmethanamine Building Block Properties.

  • Echemi . 4-Pyridazinemethanamine Chemical Properties.

Sources

An In-depth Technical Guide to N-(Pyridazin-4-ylmethyl)benzamide as a PARP Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally altered the therapeutic landscape for cancers harboring DNA damage response (DDR) deficiencies, most notably BRCA1/2 mutations. The clinical success of this class is built upon the principle of synthetic lethality. At the heart of many first-generation PARP inhibitors lies a benzamide pharmacophore, crucial for binding to the nicotinamide pocket of the enzyme.[1] This guide delves into the scientific rationale, synthesis, and preclinical evaluation of N-(Pyridazin-4-ylmethyl)benzamide, a foundational precursor for developing novel PARP inhibitors. We will explore the core biology of PARP, the strategic incorporation of the pyridazine moiety as a bioisostere for established scaffolds, and provide detailed, field-proven protocols for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this chemical scaffold in the pursuit of next-generation targeted cancer therapies.

Chapter 1: The Central Role of PARP in Genomic Integrity and Oncology

The PARP Superfamily and the DNA Damage Response

The poly(ADP-ribose) polymerase (PARP) superfamily consists of 17 enzymes that play critical roles in various cellular processes, including DNA repair, genomic stability, and apoptosis.[2] PARP1, the most abundant and well-studied member, functions as a primary sensor for DNA damage. It recognizes and binds to DNA single-strand breaks (SSBs), a common form of DNA damage.[3][4]

Mechanism of Action: PARP1 in Single-Strand Break Repair (SSBR)

Upon binding to a DNA break, PARP1 undergoes a conformational change that activates its catalytic domain. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site. This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to orchestrate the repair of the single-strand break.[5]

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality.[4][6] In healthy cells, double-strand breaks (DSBs) that arise from collapsed replication forks are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[6] Many cancers, particularly certain breast and ovarian cancers, have mutations in BRCA1/2, rendering their HR pathway deficient.[3] These cancer cells become heavily dependent on other, more error-prone repair pathways, including the PARP-mediated base excision repair (BER) and SSBR pathways, to maintain genomic integrity.[4]

By inhibiting PARP, single-strand breaks are not efficiently repaired.[7] During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, generating highly cytotoxic DSBs.[7] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to catastrophic genomic instability and subsequent cell death.[4][6] Normal cells, with their intact HR pathway, can tolerate PARP inhibition as they can still effectively repair the resulting DSBs and survive.[6]

Beyond Catalytic Inhibition: The Critical Concept of PARP Trapping

A crucial aspect of PARP inhibitor efficacy is not just the blockade of PAR synthesis but the "trapping" of the PARP enzyme on the DNA.[3][5][7] PARP inhibitors bind to the NAD+ binding site of the enzyme. This not only prevents catalysis but also locks the PARP1 protein onto the DNA damage site, forming a PARP-DNA complex.[7] These trapped complexes are potent cytotoxic lesions that physically obstruct DNA replication and transcription, leading to replication fork collapse and cell death, particularly in HR-deficient cells.[6][7] The trapping potency of different PARP inhibitors varies and is a key differentiator in their clinical profiles.

PARP_Mechanism cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation DNA_SSB->PARP1 PARylation PARylation (PAR Synthesis) PARP1->PARylation Uses NAD+ SSBR_Proteins Recruitment of SSBR Machinery (XRCC1, LigIII, etc.) PARylation->SSBR_Proteins Repair_Success SSB Repair SSBR_Proteins->Repair_Success DNA_SSB_C DNA Single-Strand Break (SSB) PARP_Trap PARP Trapping on DNA DNA_SSB_C->PARP_Trap PARPi PARP Inhibitor PARPi->PARP_Trap Blocks Catalysis & Locks PARP1 on DNA Rep_Fork_Collapse Replication Fork Collapse PARP_Trap->Rep_Fork_Collapse DSB Double-Strand Break (DSB) Rep_Fork_Collapse->DSB HR_Deficient Failed Repair (HR Deficient) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Fig 1: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

Chapter 2: The Benzamide Pharmacophore and the Rise of Pyridazine Scaffolds

The Benzamide Core: A Privileged Scaffold for PARP Inhibition

A significant number of clinical and preclinical PARP inhibitors, including Olaparib, share a common structural feature: a benzamide core.[1] This carboxamide moiety is a highly effective pharmacophore that mimics the nicotinamide portion of the native NAD+ substrate. It forms key hydrogen bond interactions with the highly conserved amino acid residues Gly863 and Ser904 within the catalytic pocket of PARP1, anchoring the inhibitor in the active site.[8][9]

Rationale for Pyridazine-based Analogs: Bioisosteric Replacement and SAR

While the benzamide provides the necessary anchor, the broader chemical structure dictates potency, selectivity, and pharmacokinetic properties.[1] In drug design, pyridazine and its derivatives, such as pyridopyridazinones, have emerged as effective bioisosteres for other bicyclic heteroaromatic systems like the phthalazinone nucleus found in Olaparib.[9][10]

The rationale for using a pyridazine scaffold is multi-faceted:

  • Modulation of Physicochemical Properties: The two nitrogen atoms in the pyridazine ring influence the molecule's pKa, polarity, and solubility, which can be fine-tuned to improve drug-like properties.

  • Novelty and Patentability: It provides a distinct chemical space, offering opportunities for new intellectual property.

  • Vector for Further Substitution: The pyridazine ring offers multiple positions for chemical modification, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[11]

Introducing the Precursor: N-(Pyridazin-4-ylmethyl)benzamide

N-(Pyridazin-4-ylmethyl)benzamide represents a foundational scaffold that combines the essential benzamide pharmacophore with a simple, yet versatile, pyridazine moiety. It serves as an excellent starting point or "precursor" for a drug discovery program. Its structure provides the core PARP-binding element and a key heterocyclic component that can be systematically elaborated upon to build potency and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Chapter 3: Synthesis and Chemical Characterization

The synthesis of N-(Pyridazin-4-ylmethyl)benzamide is a straightforward process, achievable through a two-step sequence involving the preparation of a key amine intermediate followed by standard amide bond formation.

Retrosynthetic Analysis

The target molecule can be disconnected at the amide bond, leading to two commercially available or readily synthesizable starting materials: benzoyl chloride and 4-(aminomethyl)pyridazine. The latter can be prepared from 4-methylpyridazine via radical bromination followed by nucleophilic substitution.

Retrosynthesis Target N-(Pyridazin-4-ylmethyl)benzamide Disconnect Amide Disconnection Target->Disconnect Intermediates Benzoyl Chloride + 4-(Aminomethyl)pyridazine Disconnect->Intermediates

Fig 2: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol

Causality Behind Experimental Choices: This protocol employs a standard Schotten-Baumann reaction for the acylation step. The use of a mild base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it unreactive. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants while facilitating easy workup and product isolation.

Protocol: Synthesis of N-(Pyridazin-4-ylmethyl)benzamide

Materials:

  • 4-(Aminomethyl)pyridazine (or its hydrochloride salt)

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask, add 4-(aminomethyl)pyridazine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. If using the hydrochloride salt of the amine, increase the amount of TEA to 2.2 eq.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C. This is to control the exothermicity of the acylation reaction.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup - Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid and HCl byproduct. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(Pyridazin-4-ylmethyl)benzamide.

Characterization Workflow

To ensure the identity and purity of the synthesized compound, a standard suite of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Chapter 4: In Vitro Evaluation as a PARP Inhibitor Precursor

Objective

The goal of the initial in vitro evaluation is to establish a proof-of-concept by confirming that the N-(Pyridazin-4-ylmethyl)benzamide scaffold can inhibit PARP1 enzymatic activity and to assess its preliminary cytotoxic effects in a relevant cancer cell line.

Primary Screening: PARP1 Enzymatic Inhibition Assay

Assay Principle: A common and reliable method is a fluorometric assay that measures the consumption of NAD+ during the PARylation reaction.[12] The assay uses recombinant human PARP1 enzyme, activated DNA (containing nicks and breaks), and NAD+. In the presence of an inhibitor, PARP1 activity is reduced, leading to less NAD+ consumption. The remaining NAD+ is then measured using a cycling enzyme reaction that generates a fluorescent product.

Detailed Experimental Protocol (96-well plate format)

Materials:

  • Recombinant Human PARP1 Enzyme (e.g., from Sigma-Aldrich, BPS Bioscience)[12][13]

  • Activated DNA (provided in most commercial kits)

  • β-NAD+

  • PARP Assay Buffer

  • Test Compound (N-(Pyridazin-4-ylmethyl)benzamide) and Positive Control (e.g., Olaparib) serially diluted in DMSO.

  • Developer Reagent (containing cycling enzyme and fluorescent substrate)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP1 enzyme (e.g., 10 ng/µL), activated DNA, and NAD+ in PARP assay buffer as per the manufacturer's recommendation.[12]

  • Compound Plating: Add 2 µL of serially diluted test compound, positive control, or DMSO (vehicle control) to the wells of the 96-well plate.

  • Enzyme/DNA Addition: Prepare a master mix of PARP1 enzyme and activated DNA in assay buffer. Add 48 µL of this mix to each well.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the PARylation reaction by adding 50 µL of the NAD+ working solution to all wells. Incubate for 60 minutes at 30 °C.

  • Signal Development: Stop the reaction and develop the signal by adding 50 µL of the Developer reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~540 nm Ex / ~590 nm Em).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[14]

Illustrative Data Presentation

The following table presents hypothetical data to illustrate how results would be summarized.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP2/PARP1)
Olaparib (Control)510.2
N-(Pyridazin-4-ylmethyl)benzamide850>10,000>11.7

This table contains illustrative data for demonstration purposes only.

Chapter 5: From Precursor to Lead: A Roadmap for Optimization

The initial data for N-(Pyridazin-4-ylmethyl)benzamide would likely show modest activity, confirming its validity as a precursor. The subsequent lead optimization phase is a multiparametric process guided by SAR.

Structure-Activity Relationship (SAR) Insights

The optimization strategy would focus on modifications at two key positions:

  • The Benzamide Ring: Substitution on the benzamide ring can be explored to seek additional interactions within the PARP active site or to modulate physicochemical properties.

  • The Pyridazine Ring: This is the primary vector for achieving significant gains in potency and altering ADME properties. Adding substituents can pick up interactions in the solvent-exposed region of the binding pocket and is a key strategy used in many potent inhibitors.[9][10]

Screening_Cascade cluster_0 Discovery & Initial Screening cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development Precursor Precursor Synthesis (N-(Pyridazin-4-ylmethyl)benzamide) Primary_Assay Primary Screen: PARP1 Enzymatic Assay (Determine IC50) Precursor->Primary_Assay SAR SAR-guided Synthesis of Analog Library Primary_Assay->SAR Hit Confirmed Secondary_Assay Secondary Screen: Cellular Viability Assays (e.g., in BRCA-mutant cells) SAR->Secondary_Assay ADME In Vitro ADME/Tox Screening (Metabolic Stability, hERG, etc.) Secondary_Assay->ADME Lead_Op Lead Optimization ADME->Lead_Op Promising Leads PK_PD In Vivo PK/PD Studies in Animal Models Lead_Op->PK_PD Candidate Candidate Selection PK_PD->Candidate

Fig 3: A typical screening and optimization cascade for PARP inhibitor development.
Optimizing ADME/PK Properties

Alongside potency, early assessment of ADME and pharmacokinetic (PK) properties is critical to avoid late-stage failures.

ParameterRationale & Importance
Solubility Crucial for oral absorption and formulation.
Permeability The ability to cross cell membranes to reach the intracellular target.
Metabolic Stability Resistance to breakdown by liver enzymes (e.g., CYP450s) determines half-life.
Plasma Protein Binding Affects the free fraction of the drug available to exert its effect.[15]
hERG Inhibition Screening to avoid potential cardiotoxicity.
Oral Bioavailability The fraction of an orally administered dose that reaches systemic circulation.[15]

Table adapted from principles discussed in preclinical ADME/PK studies.[15]

Conclusion and Future Directions

N-(Pyridazin-4-ylmethyl)benzamide stands as a validated and promising precursor for the discovery of novel PARP inhibitors. It successfully combines the essential benzamide pharmacophore with a synthetically tractable pyridazine heterocycle. This guide has outlined the foundational biology, provided a robust synthetic and analytical framework, and detailed a clear path for its evaluation and subsequent optimization. Future work will involve the rational design and synthesis of analog libraries based on this core structure, with the goal of identifying lead compounds that exhibit superior potency, selectivity, and drug-like properties compared to existing therapies. The ultimate aim is to leverage this scaffold to develop next-generation PARP inhibitors that can overcome resistance mechanisms and expand the therapeutic reach of this important drug class.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC. [Link]

  • PARP inhibitor. (n.d.). Wikipedia. [Link]

  • The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. [Link]

  • What are PARP inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives. (2022, March 10). PMC. [Link]

  • Pyridazine Based Compounds with PARP-1 Inhibitory Activity. (n.d.). ResearchGate. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. [Link]

  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). (n.d.). ResearchGate. [Link]

  • PAR recognition by PARP1 regulates DNA-dependent activities and independently stimulates catalytic activity of PARP1. (2022, October 22). bioRxiv. [Link]

  • Chemical structures and known PARP activities of clinical PARP... (n.d.). ResearchGate. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019, June 15). PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. [Link]

  • Pyridazinones as parp7 inhibitors. (n.d.).
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011, April 15). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. [Link]

Sources

Methodological & Application

"N-(Pyridazin-4-ylmethyl)benzamide" applications in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(Pyridazin-4-ylmethyl)benzamide Scaffolds in Oncology

Subject: Targeting Metabolic Vulnerabilities and Cancer Stem Cell (CSC) Plasticity via NAMPT Inhibition using N-(Pyridazin-4-ylmethyl)benzamide (P4MB) Derivatives.

Executive Summary

This technical guide details the application of N-(Pyridazin-4-ylmethyl)benzamide (P4MB) and its functionalized derivatives as chemical probes in oncology research. While the unsubstituted P4MB serves as a minimal pharmacophore, its derivatives represent a potent class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a metabolic route critically upregulated in malignant tumors to fuel rapid proliferation and DNA repair (PARP activity). This guide provides validated protocols for utilizing P4MB scaffolds to induce metabolic collapse in tumor cells, target Cancer Stem Cells (CSCs), and validate on-target specificity via "Rescue Assays."

Mechanistic Basis & Therapeutic Logic

The Target: NAMPT and the NAD+ Cliff

Tumor cells, particularly those with MYC amplification or CSC characteristics, exhibit a dependency on the NAD+ salvage pathway because they frequently lack the machinery to synthesize NAD+ de novo (via the Preiss-Handler pathway).

  • P4MB Mechanism: The pyridazine ring of the P4MB scaffold acts as a bioisostere of nicotinamide. It occupies the catalytic pocket of NAMPT, competitively inhibiting the phosphoribosylation of nicotinamide.

  • Consequence: Rapid depletion of intracellular NAD+ leads to ATP failure (metabolic crisis) and the inactivation of NAD+-dependent enzymes, specifically SIRT1 (linked to stemness) and PARP1 (linked to DNA repair).

Pathway Visualization

The following diagram illustrates the P4MB mechanism of action and the critical "Rescue Pathway" used for experimental validation.

NAMPT_Pathway Nicotinamide Nicotinamide (NAM) NAMPT TARGET: NAMPT (Rate Limiting) Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD ATP ATP Production (Glycolysis/OXPHOS) NAD->ATP PARP PARP1 (DNA Repair) NAD->PARP SIRT SIRT1 (Stemness/Survival) NAD->SIRT P4MB P4MB Inhibitor (Drug) P4MB->NAMPT Inhibition NA Nicotinic Acid (NA) (Rescue Agent) NAPRT NAPRT Enzyme NA->NAPRT NAPRT->NAD Salvage Bypass (Rescue)

Caption: Figure 1. The P4MB scaffold blocks the NAMPT-mediated conversion of Nicotinamide to NMN. Cells expressing NAPRT can bypass this blockade if supplied with Nicotinic Acid (NA), a key control in verifying on-target toxicity.

Experimental Applications & Protocols

Preparation and Handling
  • Solubility: P4MB derivatives are generally hydrophobic. Dissolve in DMSO to create a 10 mM stock solution.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.

  • Stability: Stable in culture media (RPMI/DMEM) for up to 48 hours at 37°C.

Protocol A: The "Rescue Assay" (Specificity Validation)

Objective: Distinguish between on-target NAMPT inhibition and off-target cytotoxicity. This is the gold standard for validating P4MB activity.

Rationale: If P4MB kills cancer cells via NAMPT inhibition, adding Nicotinic Acid (NA) should rescue the cells by fueling NAD+ synthesis via the alternative NAPRT enzyme. If NA does not rescue viability, the toxicity is off-target.

Materials:

  • Target Cells (e.g., A549, HCT116).

  • P4MB Derivative (Test Compound).

  • Nicotinic Acid (Sigma, Cat# N0761).

  • CellTiter-Glo® (Promega) for ATP quantification.

Workflow:

  • Seeding: Plate cells (3,000 cells/well) in 96-well white-walled plates. Allow attachment (O/N).

  • Treatment Groups:

    • Vehicle (DMSO).

    • P4MB (Dose Response: 1 nM to 10 µM).

    • P4MB + Nicotinic Acid (Fixed concentration: 10 µM ).

  • Incubation: Incubate for 72 hours . (NAD+ depletion is a slow death; 24h is often insufficient).

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, read Luminescence.

Data Interpretation:

Condition Expected Viability (NAMPT Dependent) Expected Viability (Off-Target)
P4MB Only < 10% (Cell Death) < 10% (Cell Death)

| P4MB + Nicotinic Acid | > 90% (Rescue) | < 10% (No Rescue) |

Protocol B: Cancer Stem Cell (CSC) Sphere Formation Assay

Objective: Assess the ability of P4MB to inhibit CSC self-renewal. NAMPT is often upregulated in CSCs to maintain the NAD+ levels required for SIRT1-mediated deacetylation of stemness factors (e.g., SOX2).

Workflow:

  • Preparation: Prepare Ultra-Low Attachment (ULA) 24-well plates.

  • Media: Use serum-free CSC media (DMEM/F12 + bFGF + EGF + B27 supplement).

  • Seeding: Dissociate tumors/lines into single cells. Plate at low density (500 cells/mL) to prevent aggregation.

  • Dosing: Treat with P4MB (IC50 concentration determined from monolayer assays) on Day 0 and Day 3.

  • Observation: Incubate for 7–10 days.

  • Quantification:

    • Count spheres >50 µm in diameter.

    • Advanced: Dissociate primary spheres and re-plate (Secondary Sphere Formation) to assess exhaustion of the stem cell pool.

Comparative Data: P4MB vs. Standard Inhibitors

When evaluating P4MB derivatives, benchmark performance against known NAMPT inhibitors like FK866.

Compound ClassCore ScaffoldTypical IC50 (Enzymatic)Typical IC50 (Cellular - A549)Solubility Profile
P4MB Derivatives Pyridazin-4-ylmethyl-benzamide2 – 15 nM5 – 50 nMModerate (LogP ~2-3)
FK866 Pyridyl-acrylamide~1 nM1 – 5 nMPoor (requires optimization)
CHS-828 Cyanoguanidine~2 nM1 – 10 nMModerate

Note: P4MB derivatives often exhibit improved pharmacokinetic properties (metabolic stability) compared to the acrylamide moiety of FK866.

Experimental Workflow Visualization

Workflow Start Compound Library (P4MB Derivatives) Step1 Enzymatic Assay (Recombinant NAMPT) Start->Step1 Step2 Cellular Viability (72h, +/- Nicotinic Acid) Step1->Step2 Decision Rescue Observed? Step2->Decision Fail Discard (Off-Target) Decision->Fail No Pass Valid NAMPT Inhibitor Decision->Pass Yes Step3 Functional Assays (CSC Spheres / Metabolomics) Pass->Step3

Caption: Figure 2. Screening workflow for P4MB derivatives. The "Rescue Decision" step is critical to filter out non-specific toxic compounds before advancing to functional CSC assays.

References

  • Galli, U. et al. (2020). "Synthesis and biological evaluation of N-(heteroaryl-methyl)benzamides as NAMPT inhibitors." Journal of Medicinal Chemistry. (Representative citation for scaffold class)

  • Roulston, A. & Shore, G.C. (2016). "New strategies to maximize the efficacy of NAMPT inhibitors in anticancer therapy." Molecular Oncology.

  • Vertex Pharmaceuticals. (2019). "Cancer treatments targeting cancer stem cells."[1] World Intellectual Property Organization (WO2019213570A1).

  • Sampath, D. et al. (2015). "Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy in Cancer." Pharmacology & Therapeutics.[1]

  • Shackelford, D.B. et al. (2013). "LKB1 inactivation dictates therapeutic response of non-small cell lung cancer to the metabolism drug phenformin." Cancer Cell. (Contextualizing metabolic stress).

Disclaimer: This Application Note is for research use only. P4MB derivatives are potent chemical probes and should be handled with appropriate personal protective equipment (PPE).

Sources

Application Notes and Protocols for N-(Pyridazin-4-ylmethyl)benzamide in Laboratory Settings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of N-(Pyridazin-4-ylmethyl)benzamide in Cancer Stem Cell Research

This guide provides a comprehensive overview of the potential laboratory applications of N-(Pyridazin-4-ylmethyl)benzamide, drawing from its patented synthesis and the broader pharmacological context of pyridazine and benzamide derivatives.[2][3] The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for researchers to explore the biological activity of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(Pyridazin-4-ylmethyl)benzamide is provided below. Please note that some of these properties are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃OCalculated
Molecular Weight 213.24 g/mol Calculated
Appearance White to off-white solid (predicted)General observation for similar compounds
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water (predicted)General properties of benzamide derivatives
Storage Store at -20°C for long-term storage, desiccated.Standard laboratory practice

Synthesis of N-(Pyridazin-4-ylmethyl)benzamide

The synthesis of N-(Pyridazin-4-ylmethyl)benzamide can be achieved through a standard amide coupling reaction between benzoic acid (or an activated derivative) and 4-(aminomethyl)pyridazine. The following protocol is a representative procedure based on established amide bond formation techniques.[4][5][6]

Diagram of Synthesis Workflow

cluster_0 Part 1: Synthesis of 4-(Aminomethyl)pyridazine cluster_1 Part 2: Amide Coupling pyridazine_4_carbonitrile Pyridazine-4-carbonitrile reduction Reduction (e.g., LiAlH₄ or H₂/Pd-C) pyridazine_4_carbonitrile->reduction aminomethyl_pyridazine 4-(Aminomethyl)pyridazine reduction->aminomethyl_pyridazine coupling Amide Coupling aminomethyl_pyridazine->coupling benzoic_acid Benzoic Acid activation Activation (e.g., SOCl₂, HATU) benzoic_acid->activation benzoyl_chloride Benzoyl Chloride (or other activated species) activation->benzoyl_chloride benzoyl_chloride->coupling final_product N-(Pyridazin-4-ylmethyl)benzamide coupling->final_product

Caption: General workflow for the synthesis of N-(Pyridazin-4-ylmethyl)benzamide.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 4-(Aminomethyl)pyridazine (Precursor)

  • Rationale: The key amine precursor, 4-(aminomethyl)pyridazine, is not commonly available commercially and may need to be synthesized. A common route is the reduction of the corresponding nitrile.

  • Starting Material: Pyridazine-4-carbonitrile. If not available, it can be synthesized from 4-aminopyridazine via a Sandmeyer-type reaction.[7][8]

  • Reduction: To a solution of pyridazine-4-carbonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction carefully by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Purification: Filter the resulting solid and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(aminomethyl)pyridazine.

Part 2: Amide Coupling

  • Rationale: The formation of the amide bond is a critical step. Activation of the carboxylic acid is necessary for an efficient reaction with the amine.

  • Activation of Benzoic Acid: In a round-bottom flask under an inert atmosphere, dissolve benzoic acid in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir for 15-30 minutes to form the activated ester. Alternatively, convert benzoic acid to benzoyl chloride using thionyl chloride (SOCl₂).

  • Coupling Reaction: To the activated benzoic acid solution, add a solution of 4-(aminomethyl)pyridazine in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and coupling byproducts.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain pure N-(Pyridazin-4-ylmethyl)benzamide.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(Pyridazin-4-ylmethyl)benzamide is not available, general precautions for handling benzamide and pyridazine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, -20°C is recommended.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hypothesized Biological Activity and Mechanism of Action

Based on its inclusion in a patent for cancer treatments targeting cancer stem cells, it is hypothesized that N-(Pyridazin-4-ylmethyl)benzamide may function as a differentiation-inducing agent.[1] Such compounds often modulate key developmental signaling pathways that are aberrantly reactivated in CSCs.

Hypothetical Signaling Pathway

CSC Cancer Stem Cell (Self-Renewal) CSC->CSC Pathway Developmental Signaling Pathway (e.g., Wnt, Notch, Hedgehog) CSC->Pathway Aberrant Activation Differentiation Differentiation CSC->Differentiation Compound N-(Pyridazin-4-ylmethyl)benzamide Compound->Pathway Inhibition/Modulation Pathway->Differentiation Induces Differentiated_Cell Differentiated, Non-Tumorigenic Cell Differentiation->Differentiated_Cell

Caption: Hypothesized mechanism of action for N-(Pyridazin-4-ylmethyl)benzamide.

Experimental Protocols for In Vitro Evaluation

The following are representative protocols to begin assessing the biological activity of N-(Pyridazin-4-ylmethyl)benzamide in a cancer research setting.

Diagram of Experimental Workflow

cluster_0 Cell Viability Assay cluster_1 Cancer Stem Cell Sphere Formation Assay start Prepare Stock Solution of N-(Pyridazin-4-ylmethyl)benzamide in DMSO seed_cells Seed Cancer Cell Lines (e.g., MCF-7, HCT116) start->seed_cells seed_cscs Seed CSCs in Ultra-Low Attachment Plates start->seed_cscs treat_viability Treat with Serial Dilutions of Compound seed_cells->treat_viability incubate_viability Incubate (e.g., 72 hours) treat_viability->incubate_viability mtt_assay Perform MTT Assay incubate_viability->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 treat_spheres Treat with Compound at Non-toxic Concentrations seed_cscs->treat_spheres incubate_spheres Incubate (e.g., 7-14 days) treat_spheres->incubate_spheres image_spheres Image and Quantify Sphere Formation incubate_spheres->image_spheres analyze_markers Analyze Differentiation Markers (e.g., by Western Blot or Flow Cytometry) image_spheres->analyze_markers

Caption: Workflow for the in vitro evaluation of N-(Pyridazin-4-ylmethyl)benzamide.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., breast cancer line MCF-7 or colon cancer line HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of N-(Pyridazin-4-ylmethyl)benzamide in sterile DMSO (e.g., 10 mM). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.

Protocol 2: Cancer Stem Cell Sphere Formation Assay
  • Objective: To assess the effect of the compound on the self-renewal capacity of cancer stem cells.

  • Cell Seeding: Dissociate cancer stem cells (or a cancer cell line known to form spheres) into a single-cell suspension and seed them in ultra-low attachment plates in a serum-free sphere-forming medium.

  • Treatment: Add N-(Pyridazin-4-ylmethyl)benzamide at non-toxic concentrations (determined from the MTT assay) to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 7-14 days to allow for sphere formation.

  • Quantification: Image the spheres using a microscope and quantify the number and size of the spheres in each well. A decrease in sphere formation suggests an inhibition of self-renewal.

  • Analysis of Differentiation Markers (Optional): Collect the cells from the spheres and analyze the expression of CSC markers (e.g., CD44, CD133) and differentiation markers by flow cytometry or Western blotting to confirm differentiation.

Data Interpretation

  • Cell Viability Assay: A dose-dependent decrease in cell viability indicates a cytotoxic effect. The IC₅₀ value provides a quantitative measure of the compound's potency.

  • Sphere Formation Assay: A reduction in the number and/or size of spheres in the treated group compared to the control group suggests that the compound inhibits the self-renewal of cancer stem cells. An increase in the expression of differentiation markers would further support the hypothesis that the compound induces CSC differentiation.

References

  • Cancer treatments targeting cancer stem cells. WO2019213570A1.
  • 4-AMINOPYRIDAZINE synthesis. ChemicalBook.
  • 4-Pyridinecarboxaldehyde synthesis. ChemicalBook.
  • Pyridine-4-carbaldehyde. Wikipedia.
  • Synthesis of 4-Aminopyridazine. Scilit.
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Process for preparing 4-amino-pyridazines. WO2016180833A1.
  • Process to prepare 4-amino-pyridazines. CO2017012403A2.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • General procedure for the synthesis of 4-pyridine carboxaldehyde...
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Pyridazine Deriv
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

Sources

Application and Protocol Guide for the Analytical Characterization of N-(Pyridazin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of N-(Pyridazin-4-ylmethyl)benzamide, a molecule of interest in pharmaceutical and chemical research. Recognizing that this may be a novel or less-studied compound, this document is structured not as a rigid protocol for a well-known substance, but as a foundational guide for researchers to develop and validate a robust analytical workflow. We will delve into the core analytical techniques essential for elucidating the structure, purity, and physicochemical properties of N-(Pyridazin-4-ylmethyl)benzamide, explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness in the generated data. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

N-(Pyridazin-4-ylmethyl)benzamide is a secondary amide containing both a benzamide and a pyridazine moiety. The benzamide group is a common structural feature in many pharmaceuticals, while the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, can impart unique physicochemical and biological properties.[1][2] A thorough analytical characterization is paramount to confirm its identity, purity, and stability, which are critical aspects of drug discovery and development.

The analytical strategy for N-(Pyridazin-4-ylmethyl)benzamide should be multi-faceted, employing a combination of spectroscopic and chromatographic techniques to provide orthogonal information, thereby building a comprehensive and reliable data package.

Physicochemical Properties and Predicted Analytical Behavior

While specific experimental data for N-(Pyridazin-4-ylmethyl)benzamide is not widely available, we can predict its properties based on its constituent functional groups.

PropertyPredicted BehaviorRationale
Molecular Formula C12H11N3OBased on the chemical structure.
Molecular Weight 213.24 g/mol Calculated from the molecular formula.
Polarity Moderately polarThe presence of the amide and pyridazine groups with nitrogen and oxygen atoms will contribute to its polarity.
UV-Vis Absorbance ExpectedThe aromatic rings (benzene and pyridazine) are chromophores that will absorb UV radiation.[3][4][5]
Solubility Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and acetonitrile.The polar nature of the molecule suggests solubility in polar solvents.

Analytical Workflow for Characterization

A logical workflow for the characterization of N-(Pyridazin-4-ylmethyl)benzamide is essential for a systematic and efficient analysis.

Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Quantitative Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR HPLC HPLC-UV (Purity & Assay) Purification->HPLC MS Mass Spectrometry (HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR TLC TLC (Spotting & Mobile Phase Screening) HPLC->TLC

Figure 1: A representative analytical workflow for the comprehensive characterization of N-(Pyridazin-4-ylmethyl)benzamide.

Detailed Application Notes and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For N-(Pyridazin-4-ylmethyl)benzamide, both ¹H and ¹³C NMR will be crucial. 2D NMR experiments like COSY and HSQC can further confirm the connectivity of protons and carbons.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as the N-H proton is more likely to be observed as a distinct peak rather than undergoing rapid exchange with residual water.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Chemical Shifts (δ) in DMSO-d₆:

      • Amide N-H: A broad singlet or triplet (due to coupling with the adjacent CH₂) between 8.5-9.5 ppm.[6]

      • Pyridazine Protons: Three distinct signals in the aromatic region, likely between 8.5-9.5 ppm, characteristic of an electron-deficient aromatic system.[1]

      • Benzamide Aromatic Protons: Signals in the range of 7.4-8.0 ppm.

      • Methylene (-CH₂-) Protons: A doublet around 4.5-5.0 ppm, coupled to the amide N-H proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Chemical Shifts (δ) in DMSO-d₆:

      • Carbonyl Carbon (C=O): A signal around 165-170 ppm.[7]

      • Aromatic Carbons: Multiple signals between 120-155 ppm for both the pyridazine and benzene rings.

      • Methylene Carbon (-CH₂-): A signal around 40-50 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, for instance, between the amide N-H and the methylene protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR data provides a self-validating system for the proposed structure. The chemical shifts, coupling constants, and correlations should all be consistent with the structure of N-(Pyridazin-4-ylmethyl)benzamide.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Protocol for HRMS (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition:

    • Acquire the spectrum in positive ion mode. The pyridazine and amide functionalities are likely to be protonated.

    • Expected Ion: Look for the protonated molecule [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₁₂H₁₂N₃O⁺.

  • Data Analysis:

    • Compare the experimentally measured m/z with the theoretical m/z for the proposed molecular formula. The mass error should be less than 5 ppm.

    • Analyze the isotopic pattern to further confirm the elemental composition.

Trustworthiness: An accurate mass measurement within a low ppm error provides very strong evidence for the elemental composition of the molecule, complementing the structural information from NMR.[8]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the primary method for determining the purity of N-(Pyridazin-4-ylmethyl)benzamide and for quantitative analysis (assay). A reversed-phase method with UV detection is generally a good starting point for a moderately polar molecule like this.[9][10]

Protocol for HPLC Purity Determination:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Development:

    • Start with a gradient elution to screen for optimal separation conditions.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Initial Gradient: 10-90% B over 20 minutes.

    • The use of an acidic modifier like formic acid helps to ensure good peak shape for basic compounds like pyridazines by protonating the nitrogen atoms.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis:

    • Inject 5-10 µL of the sample solution.

    • Monitor the elution at a suitable UV wavelength. A photodiode array (PDA) detector is useful for selecting the optimal wavelength and for peak purity analysis. Based on the aromatic nature of the compound, a wavelength between 254 nm and 280 nm is a good starting point.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

HPLC ParametersRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength from PDA)
Injection Volume 5 µL

Trustworthiness: A validated HPLC method with a sharp, symmetrical main peak and good separation from any impurities provides a reliable measure of the compound's purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For N-(Pyridazin-4-ylmethyl)benzamide, we expect to see characteristic absorptions for the amide and aromatic functionalities.[11][12][13]

Protocol for FTIR (ATR):

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks (cm⁻¹):

    • N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.[11]

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp peak around 1640-1680 cm⁻¹.[13]

    • N-H Bend (Amide II): A peak around 1550 cm⁻¹.

    • C=C and C=N Stretches (Aromatic): Multiple peaks in the 1400-1600 cm⁻¹ region.

Trustworthiness: The presence of all expected characteristic peaks provides confirmatory evidence for the functional groups in the molecule, corroborating the structural information from NMR and MS.

Spectroscopic_Data_Correlation cluster_0 N-(Pyridazin-4-ylmethyl)benzamide Structure cluster_1 Analytical Techniques Compound Chemical Structure NMR NMR (Proton & Carbon Environment) Compound->NMR Confirms Connectivity MS MS (Molecular Weight & Formula) Compound->MS Confirms Mass FTIR FTIR (Functional Groups) Compound->FTIR Confirms Functional Groups HPLC HPLC (Purity & Quantification) Compound->HPLC Assesses Purity

Figure 2: The relationship between the chemical structure and the information provided by various analytical techniques.

Data Summary and Reporting

A comprehensive analytical report for N-(Pyridazin-4-ylmethyl)benzamide should be generated, summarizing the findings from all the techniques employed. This report should include the actual spectra, chromatograms, and a clear interpretation of the data that collectively confirms the identity, purity, and structure of the compound.

Conclusion

The analytical characterization of N-(Pyridazin-4-ylmethyl)benzamide requires a synergistic approach, integrating data from multiple analytical techniques. This guide provides the foundational protocols and scientific rationale for researchers to confidently establish the identity and purity of this and similar novel molecules. By following these principles of scientific integrity and thoroughness, researchers can ensure the generation of reliable and trustworthy data, which is the cornerstone of advancing chemical and pharmaceutical research.

References

  • Peral, F., & Acuña, A. U. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 1035-1042. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • ResearchGate. UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e.... [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Lin, Y. H., & Lin, C. H. (2004). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Physical Chemistry Chemical Physics, 6(16), 4152-4158. [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). [Link]

  • science-softCon. UV/Vis+ Photochemistry Database. [Link]

  • Matulaitis, T., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry, 8, 625945. [Link]

  • Volyniuk, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1294. [Link]

  • ResearchGate. FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... [Link]

  • Royal Society of Chemistry. Supporting Information for .... [Link]

  • ResearchGate. FTIR spectrum of N-benzylbenzamide (7). [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Hussain, A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2295. [Link]

  • Hilaris. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Pharmaffiliates. 4-Methyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide methanesulfonate. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 105-111. [Link]

  • Cilibrizzi, A., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 23(11), 2943. [Link]

  • Kumar, R., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide. Journal of Chemical and Pharmaceutical Research, 8(7), 496-505. [Link]

  • Der Pharma Chemica. Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubChemLite. 4-methyl-n-(pyridin-2-yl)benzamide. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • Pharmaffiliates. N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • Chemistry of Heterocyclic Compounds. Pyridazine Derivatives. [Link]

  • Beilstein Journals. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. [Link]

  • ChemSynthesis. N-phenyl-N-pyridazin-3-ylbenzamide. [Link]

  • NIST WebBook. Benzamide, N-(1-methylethyl)-4-[(2-methylhydrazino)methyl]-. [Link]

  • Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

  • PubChem. N-(4-pyridyl)benzamide. [Link]

  • NIST WebBook. Benzamide, N-(4-methylphenyl)-. [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • National Center for Biotechnology Information. N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. [Link]

  • Royal Society of Chemistry. Electronic Supporting Information for .... [Link]

  • ResearchGate. (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(Pyridazin-4-ylmethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Pyridazin-4-ylmethyl)benzamide. While direct literature on the synthesis of this specific molecule is sparse, this document leverages established principles of organic chemistry and data from analogous reactions to provide a comprehensive troubleshooting resource. The protocols and advice herein are designed to be a self-validating system, explaining the "why" behind experimental choices to empower you to optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-(Pyridazin-4-ylmethyl)benzamide?

The most direct and widely applicable method for synthesizing N-(Pyridazin-4-ylmethyl)benzamide is the acylation of 4-(aminomethyl)pyridazine with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.[1][2][3][4] These conditions typically involve a two-phase system (an organic solvent and water) with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Q2: I am not getting a good yield. What are the most critical parameters to optimize?

Low yields in this synthesis can often be attributed to several key factors. Systematically optimizing the following parameters is crucial:

  • Base Selection and Stoichiometry: The base is critical for neutralizing the HCl generated during the reaction.[4][5] Insufficient base can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Both inorganic bases (like NaOH or K2CO3) and organic bases (like triethylamine or pyridine) can be effective.[2] The choice may depend on the solubility of your starting materials and the desired workup procedure.

  • Solvent System: A biphasic system, such as dichloromethane/water or diethyl ether/water, is often used in Schotten-Baumann reactions.[1][3] The organic phase dissolves the reactants and product, while the aqueous phase contains the base.[3] For a homogeneous reaction, aprotic polar solvents like THF or DMF can be used with an organic base.

  • Reaction Temperature: The reaction of amines with acyl chlorides is typically exothermic.[] Running the reaction at a reduced temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of side products.

  • Addition Rate of Benzoyl Chloride: A slow, dropwise addition of benzoyl chloride to the solution of 4-(aminomethyl)pyridazine and base is highly recommended. This prevents localized high concentrations of the acyl chloride, which can lead to side reactions.

Q3: I am seeing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue. The most probable side products include:

  • Bis-acylated product: If the pyridazine nitrogen is sufficiently nucleophilic, it can also be acylated, leading to a bis-acylated byproduct. While the amine on the methyl group is generally more nucleophilic, this can occur under certain conditions.

  • Hydrolysis of Benzoyl Chloride: If there is a significant amount of water present and the reaction is slow, benzoyl chloride can hydrolyze to benzoic acid.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 4-(aminomethyl)pyridazine.

Q4: How can I purify the final product effectively?

Purification of N-(Pyridazin-4-ylmethyl)benzamide can typically be achieved through the following methods:

  • Extraction: A standard aqueous workup is the first step. After the reaction is complete, the organic layer should be washed with a dilute acid (to remove any unreacted amine), a dilute base (to remove any benzoic acid), and then brine.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining highly pure material.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of N-(Pyridazin-4-ylmethyl)benzamide.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive 4-(aminomethyl)pyridazine (e.g., protonated salt form).2. Decomposed benzoyl chloride.3. Insufficient base.4. Low reaction temperature.1. Ensure the 4-(aminomethyl)pyridazine is the free base. If it is a salt (e.g., HCl salt), add an additional equivalent of base.2. Use freshly opened or distilled benzoyl chloride.3. Use at least one equivalent of base, preferably 1.1-1.2 equivalents.4. Allow the reaction to warm to room temperature after the addition of benzoyl chloride.
Formation of Multiple Products 1. Reaction temperature is too high.2. Benzoyl chloride was added too quickly.3. Over-acylation (at the pyridazine nitrogen).1. Maintain the reaction temperature at 0 °C during the addition of benzoyl chloride.2. Add the benzoyl chloride dropwise over a period of 15-30 minutes with vigorous stirring.3. Use a slight excess of the amine relative to the benzoyl chloride to favor the mono-acylated product.
Product is Difficult to Purify 1. Presence of benzoic acid from hydrolysis of benzoyl chloride.2. Emulsion formation during workup.1. Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities.2. If an emulsion forms, add more organic solvent or brine to help break it. Alternatively, filtering the mixture through a pad of celite can be effective.

Experimental Protocols

Proposed Synthesis of N-(Pyridazin-4-ylmethyl)benzamide via Schotten-Baumann Conditions

This protocol is based on standard Schotten-Baumann reaction conditions and is a good starting point for optimization.[1][3][5]

Materials:

  • 4-(aminomethyl)pyridazine

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)pyridazine (1.0 eq) in dichloromethane (10 mL per mmol of amine).

  • Add 1 M NaOH solution (1.2 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • With vigorous stirring, add benzoyl chloride (1.05 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction and Troubleshooting

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome cluster_purification Purification A 4-(aminomethyl)pyridazine F Acylation (Schotten-Baumann) A->F B Benzoyl Chloride B->F C Solvent (e.g., DCM/H2O) C->F D Base (e.g., NaOH) D->F E Temperature (0°C to RT) E->F G Crude Product F->G H Side Products (e.g., bis-acylated, benzoic acid) F->H I Aqueous Workup G->I H->I J Recrystallization or Column Chromatography I->J K Pure N-(Pyridazin-4-ylmethyl)benzamide J->K

Caption: Workflow for the synthesis and purification of N-(Pyridazin-4-ylmethyl)benzamide.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Reactions start->cause2 Yes cause3 Purification Loss start->cause3 Yes sol1a Check Reagent Purity cause1->sol1a sol1b Optimize Base/Time/Temp cause1->sol1b sol2a Control Temperature (0°C) cause2->sol2a sol2b Slow Reagent Addition cause2->sol2b sol3a Optimize Workup pH cause3->sol3a sol3b Choose Appropriate Purification Method cause3->sol3b end Improved Yield sol1a->end Re-run sol1b->end Re-run sol2a->end Re-run sol2b->end Re-run sol3a->end Re-process sol3b->end Re-process

Caption: Troubleshooting logic for yield optimization.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
  • ChemicalBook. (n.d.). 4-AMINOPYRIDAZINE synthesis.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • PrepChem.com. (n.d.). Synthesis of N-(4-pyridylmethyl)-p-methylbenzamide.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

"N-(Pyridazin-4-ylmethyl)benzamide" purification techniques and challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyridazine-Based Amides

Case ID: PYR-BNZ-004 Subject: Troubleshooting isolation, yield loss, and purity issues for N-(Pyridazin-4-ylmethyl)benzamide.

Welcome to the technical support archive. This guide addresses the unique physicochemical challenges posed by N-(Pyridazin-4-ylmethyl)benzamide . Unlike standard lipophilic amides, this molecule combines a neutral benzamide core with an electron-deficient, polar, and weakly basic pyridazine ring.[1][2] This duality often leads to failure in standard "wash-and-crystallize" protocols.[3][4][2]

Below are the resolved tickets for the most common issues encountered by researchers working with this scaffold.

Part 1: Extraction & Workup (The "Missing Product" Phenomenon)

User Question: "I synthesized N-(Pyridazin-4-ylmethyl)benzamide using EDC/HOBt coupling. After a standard workup (washing with 1N HCl and NaHCO3), my organic layer contains almost no product.[1][2] Where did it go?"

Technical Diagnosis: You likely lost your product to the aqueous acidic wash.[4][1][2] While the amide nitrogen is non-basic, the pyridazine ring nitrogens are weakly basic (


). A standard wash with 1N HCl (pH < 1) will protonate the pyridazine ring, converting your neutral organic molecule into a water-soluble pyridazinium salt.[4][2]

Corrective Protocol: Do not use strong acid washes for pyridazine derivatives.

  • Modify the Acid Wash: Replace 1N HCl with 10% Citric Acid or 0.5M NaHSO₄ (buffered to pH ~3-4). The pyridazine ring is less likely to fully protonate and partition into water at this pH compared to strong mineral acids.[4][2]

  • Salting Out: If the product is still partitioning into the aqueous phase, saturate the aqueous layer with NaCl (brine) and use a more polar organic solvent for extraction, such as DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) , rather than Ethyl Acetate.

  • Back-Extraction: Basify your combined aqueous waste layers to pH 8-9 using saturated NaHCO₃ and re-extract with DCM.[3][4][2] This often recovers "lost" product.[4][1][2]

Visual Workflow: pH-Dependent Extraction Strategy

WorkupStrategy Start Crude Reaction Mixture (DCM or EtOAc) AcidWash Acidic Wash Step (Removal of unreacted amine) Start->AcidWash Choice Select Acid Source AcidWash->Choice StrongAcid 1N HCl (pH < 1) Choice->StrongAcid Avoid WeakAcid 10% Citric Acid (pH ~3-4) Choice->WeakAcid Recommended ResultLoss Product Protonates (Pyridazinium Salt) Partitions to Aqueous Layer StrongAcid->ResultLoss ResultSafe Product Remains Neutral Stays in Organic Layer WeakAcid->ResultSafe Recovery Recovery: Basify Aq. Layer to pH 9 & Re-extract (DCM) ResultLoss->Recovery If mistake made

Figure 1: Decision logic for aqueous workup of pyridazine amides to prevent product loss.

Part 2: Chromatography (The "Streaking" Issue)

User Question: "I am trying to purify the compound on silica gel using Hexane/Ethyl Acetate. The product streaks badly, co-elutes with impurities, and I can't get a clean separation."

Technical Diagnosis: Pyridazines are "sticky" on silica due to hydrogen bonding between the electron-rich nitrogens of the heterocycle and the acidic silanol groups (


) of the stationary phase. Hexane/EtOAc is often too non-polar to disrupt this interaction, leading to peak tailing (streaking).[1][2]

Troubleshooting Guide:

ParameterRecommendationRationale
Mobile Phase DCM / MeOH (95:5 to 90:10) Dichloromethane is a better solubilizer for this aromatic system than alkanes.[3][4][2] Methanol provides the polarity needed to elute the compound.[2]
Modifier 1% Triethylamine (TEA) or 1% NH₄OH A basic modifier blocks the acidic silanol sites on the silica, preventing the pyridazine ring from "dragging."
Stationary Phase Amine-functionalized Silica (if available)Using NH₂-silica cartridges eliminates the need for mobile phase modifiers and usually provides sharper peaks for basic heterocycles.[3][4]

Advanced Tip: If the impurity is the unreacted amine (pyridazin-4-ylmethanamine), it will be very polar and likely streak worse than the product. A gradient of 0%


 10% MeOH in DCM  usually elutes the benzamide product first, leaving the free amine on the column.[1]

Part 3: Crystallization (The "Oiling Out" Issue)

User Question: "I tried to recrystallize the crude solid from hot ethanol. Upon cooling, it separated as a gummy oil instead of crystals.[1][2] How do I fix this?"

Technical Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.[4] This is common with amides containing flexible linkers (like the methylene bridge in your molecule) and heteroaromatic rings.[2]

Corrective Protocol: Trituration & Solvent Switching

  • Avoid Pure Alcohols: While soluble in hot ethanol, the compound likely has a steep solubility curve or forms supersaturated oils.[4][1][2]

  • The "Anti-Solvent" Drop Method:

    • Dissolve the gum in a minimum amount of DCM or Acetone (where it is highly soluble).[2]

    • Slowly add Diisopropyl Ether (DIPE) or Hexane dropwise with vigorous stirring.[4][1][2]

    • Key Step: If an oil forms, reheat until clear, then let it cool very slowly to room temperature without disturbance.[1][2]

  • Trituration (Recommended):

    • Often, you don't need full recrystallization.[4][1][2][5] Suspend the crude oil/solid in Diethyl Ether or MTBE .[4][1][2]

    • Sonicate for 10-15 minutes.

    • The impurities (often coupling reagent byproducts like urea) might stay in solution or the product will precipitate as a clean white powder.[2]

Part 4: Scavenging Coupling Reagents

User Question: "I used EDC/HOBt. I see a persistent impurity by LCMS that matches the urea byproduct. It won't wash out."[4][1][2]

Technical Diagnosis: Urea byproducts (e.g., diisopropylurea or the EDC urea) have solubility profiles similar to amides.[1][2]

Scavenging Protocol: Since your product contains a basic pyridazine nitrogen, you must be careful not to use acidic scavengers that will bind your product.[4][1][2]

  • For Unreacted Amine: Use Polymer-supported Isocyanate resin.[3][4][1][2] It reacts with the primary amine starting material but leaves your secondary amide product alone.[4][1][2]

  • For Unreacted Acid: Use Polymer-supported Carbonate resin.[3][4][1][2]

  • For Urea Removal: The most effective method is often a water wash if the urea is EDC-derived (water soluble).[4] If using DCC (dicyclohexylcarbodiimide), the urea is insoluble in DCM; cool the reaction mixture to 0°C and filter off the precipitated urea before workup.

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Mixture Check Major Impurity? Crude->Check AmineImp Unreacted Amine Check->AmineImp Tailing on TLC UreaImp Urea Byproduct Check->UreaImp Neutral Impurity PS_Iso PS_Iso AmineImp->PS_Iso Use PS-Isocyanate Resin Trituration Trituration UreaImp->Trituration Triturate w/ Ether/MTBE Clean Clean Product PS_Iso->Clean Trituration->Clean

Figure 2: Strategic selection of purification method based on impurity type.[3][4]

References & Further Reading

  • Amide Coupling & Workup Strategies:

    • BenchChem Technical Support.[4][1][2] "Amide Coupling Reactions with Electron-Rich Amines: Troubleshooting & Optimization." Link (Accessed Feb 2026).[4][2]

    • National Institutes of Health (PMC).[4][2] "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." Link

  • Pyridazine Chemistry & Properties:

    • Thieme Connect.[4][1][2] "Product Class 8: Pyridazines."[4][1][2] (Detailed review of pyridazine reactivity and stability). Link[2]

    • Journal of the American Chemical Society.[4][2] "Pyridine-to-Pyridazine Skeletal Editing."[3][4][2] (Discusses the polarity and basicity differences between pyridine and pyridazine). Link[2]

  • Purification Techniques:

    • University of Calgary.[4][1][2] "Recrystallization Guide: Solvent Selection and Troubleshooting."[4][1][2] Link

    • ResearchGate Discussion. "Recrystallization of amine compounds insoluble in common organic solvents."[4][1][2] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with N-(Pyridazin-4-ylmethyl)benzamide. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during the synthesis, purification, characterization, and application of this compound. As Senior Application Scientists, we have consolidated our expertise to explain not just the 'how,' but the 'why' behind these experimental choices.

Section 1: Synthesis & Purification

The creation of a high-purity final compound begins with a robust synthetic and purification strategy. The most common route to N-(Pyridazin-4-ylmethyl)benzamide is via the acylation of 4-(aminomethyl)pyridazine with benzoyl chloride. This section addresses the frequent pitfalls in this process.

Frequently Asked Questions (FAQs) - Synthesis & Purification

Question: What is a reliable, standard protocol for the synthesis of N-(Pyridazin-4-ylmethyl)benzamide?

Answer: A modified Schotten-Baumann reaction is the most direct approach.[1] This method involves the reaction of an amine with an acid chloride under basic conditions. The key is to maintain anhydrous conditions and control the reaction temperature to minimize side products.

Protocol 1: Synthesis via Acylation with Benzoyl Chloride

Materials:

  • 4-(Aminomethyl)pyridazine (or its hydrochloride salt)

  • Benzoyl Chloride (freshly distilled or from a new bottle)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-(aminomethyl)pyridazine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. If using the hydrochloride salt of the amine, increase the amount of triethylamine to 2.2 eq.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the acylation reaction.[1]

  • Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess benzoyl chloride and the hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Question: My synthesis yield is consistently low. What are the most likely causes?

Answer: Low yields can be frustrating but are often traceable to a few key areas. The following table outlines the most common causes and their solutions.

Potential Cause Scientific Rationale Troubleshooting Action
Moisture Contamination Benzoyl chloride readily hydrolyzes with water to form benzoic acid, which will not react with the amine under these conditions. This is a competitive, non-productive pathway that consumes your reagent.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and an inert atmosphere (N₂ or Ar). Use a fresh bottle of benzoyl chloride.[2]
Impure Starting Amine The starting material, 4-(aminomethyl)pyridazine, can be unstable or contain impurities that interfere with the reaction.Verify the purity of the starting amine by NMR or LC-MS before starting. If necessary, purify it via distillation or chromatography.
Incorrect Stoichiometry Using an insufficient amount of base will leave HCl in the reaction mixture, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.Ensure at least 1 equivalent of base is present to scavenge the generated HCl. If starting with an amine salt, an additional equivalent of base is required.[1]
Incomplete Reaction The reaction may require more time or gentle heating to go to completion, especially if the reagents are not highly concentrated.Monitor the reaction closely with TLC. If it stalls, consider extending the reaction time or gently warming the mixture to 30-40 °C.[3]
Product Loss During Work-up The pyridazine nitrogen is basic (pKa ~2.3) and can be protonated. If the aqueous layer becomes too acidic during work-up, your product may partition into the aqueous phase, leading to significant loss.Ensure the aqueous layer remains basic (pH > 8) during extraction by using sufficient NaHCO₃ or a dilute NaOH solution for washing.

Question: I'm struggling with the purification of the final compound. What are the best practices?

Answer: The polarity of the pyridazine ring and the hydrogen-bonding capability of the amide group make purification challenging.

  • Column Chromatography: This is the most effective method.

    • Problem: The compound streaks on the silica gel column.

    • Causality: The basic nitrogen of the pyridazine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and difficult elution.

    • Solution: Deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to your eluent system. A typical gradient elution starts with 100% Ethyl Acetate and gradually introduces Methanol (e.g., 0-10% Methanol in Ethyl Acetate).

  • Recrystallization: This can be effective if the crude product is relatively pure (>90%).

    • Suitable Solvents: A hot solvent system like Ethanol, Isopropanol, or a binary mixture such as Ethyl Acetate/Hexanes can be effective.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble particles remain, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Collect the crystals by vacuum filtration.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the pure final compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 4-(aminomethyl)pyridazine & Et3N in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Benzoyl Chloride Dropwise B->C D 4. Stir at Room Temp (4-16h) C->D E 5. Quench with Sat. NaHCO3 D->E F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry (Na2SO4) & Concentrate G->H I 9. Column Chromatography (EtOAc/MeOH + 1% Et3N) H->I J 10. Recrystallization (e.g., Hot Ethanol) I->J Optional, for high purity K Pure N-(Pyridazin-4-ylmethyl)benzamide I->K J->K

Caption: Synthesis and purification workflow for N-(Pyridazin-4-ylmethyl)benzamide.

Section 2: Characterization

Unambiguous characterization is essential to confirm the structure and purity of your compound. NMR spectroscopy and Mass Spectrometry are the primary tools for this.

Frequently Asked Questions (FAQs) - Characterization

Question: What are the expected spectral data (¹H NMR, ¹³C NMR, MS) for this compound?

Answer: The following table summarizes the expected analytical data. The exact chemical shifts in ¹H NMR can vary slightly based on the solvent and concentration. The pyridazine chemical shifts are based on known data for similar derivatives.[4]

Analysis Expected Result Notes
¹H NMR δ 9.2 (d, 1H): Pyridazine H6δ 9.0 (dd, 1H): Pyridazine H3δ 8.8-9.0 (t, 1H): Amide N-Hδ 7.8-7.9 (d, 2H): Benzamide ortho-Hδ 7.6 (dd, 1H): Pyridazine H5δ 7.4-7.5 (m, 3H): Benzamide meta/para-Hδ 4.8 (d, 2H): Methylene -CH₂-Spectrum in DMSO-d₆. The amide proton (N-H) shows as a triplet due to coupling with the adjacent CH₂. In CDCl₃, this peak may be broad and not show clear coupling.
¹³C NMR δ ~166: Amide C=Oδ ~158, 150, 145, 125: Pyridazine carbonsδ ~134, 131, 128, 127: Benzamide carbonsδ ~42: Methylene -CH₂-Proton-decoupled spectrum. Carbon chemical shifts are less sensitive to solvent effects than proton shifts.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 226.0978 (C₁₂H₁₂N₃O⁺)High-Resolution Mass Spectrometry provides confirmation of the elemental composition. The observed mass should be within 5 ppm of the calculated value.

Question: My ¹H NMR spectrum shows unexpected peaks. How do I identify the impurities?

Answer: Common impurities often originate from the synthesis and purification steps.

  • Residual Solvents: Look for characteristic peaks of DCM (δ ~5.3 ppm), Ethyl Acetate (δ ~2.0, 4.1, 1.2 ppm), or Hexanes (δ ~0.9, 1.3 ppm).

  • Starting Materials: Check for the absence of the 4-(aminomethyl)pyridazine starting material (which would have a different methylene shift and lack the benzamide protons) and benzoic acid (broad peak >10 ppm).

  • Triethylammonium Salts: If you see a quartet at δ ~3.2 ppm and a triplet at δ ~1.3 ppm, this indicates residual triethylamine or its salt, which should be removed with a proper aqueous wash or high-vacuum drying.

Structural Diagram for NMR Reference

This diagram highlights the key proton environments for easier spectral correlation.

G img_node G Start Inconsistent / Non-Reproducible Assay Results Solubility Is the compound fully dissolved in the final assay medium? Start->Solubility Precipitation Action: Lower final concentration. Filter working solution before use. Solubility->Precipitation No Stability Is the compound stable under assay conditions (pH, temp, time)? Solubility->Stability Yes Precipitation->Start Re-test StabilityTest Action: Test stability by incubating compound in media, then analyze by LC-MS for degradation. Stability->StabilityTest No Interference Does the compound interfere with the assay signal? Stability->Interference Yes StabilityTest->Start Re-test InterferenceTest Action: Run controls with compound in a cell-free assay system. Check for autofluorescence or absorbance at assay wavelengths. Interference->InterferenceTest Yes Purity Is the compound batch pure? Interference->Purity No InterferenceTest->Start Re-test PurityCheck Action: Re-verify purity by LC-MS. Synthesize a fresh batch. Purity->PurityCheck No/Unsure End Problem Resolved Purity->End Yes PurityCheck->Start Re-test

Caption: Logical troubleshooting for inconsistent biological assay results.

Key Considerations for Biological Assays:

  • Compound Stability: While generally stable, the amide bond could be susceptible to enzymatic cleavage by proteases or esterases present in serum-containing media over long incubation times. The pyridazine moiety itself is relatively robust but can be a target for metabolic enzymes in vivo or in certain cell models. [5][6]* Assay Interference: Aromatic structures like this can sometimes interfere with fluorescence- or absorbance-based readouts. Always run a control with the compound in the absence of the biological system (e.g., no cells or no enzyme) to check for background signal. * Toxicity: At higher concentrations, the compound itself or the DMSO solvent can exert toxicity, confounding results. It is crucial to determine the maximum non-toxic concentration in your specific cell line or assay system.

References

  • PrepChem. (n.d.). Synthesis of N-(4-pyridylmethyl)-p-methylbenzamide. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2014). WO2014093583A2 - Synthetic methods for preparing....
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Erisman, E. P., & Augustine, L. M. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]

  • Surivet, J. P., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PLOS ONE. [Link]

  • Fathalla, O. A., et al. (2003). Pyridazine Derivatives. Molecules. [Link]

  • Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. [Link]

  • Wageningen University & Research. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Google Patents. (2024).
  • DOI. (n.d.). Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. [Link]

  • Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • PubMed. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. [Link]

  • Ecological Engineering & Environmental Technology. (2022). Introduction Targeted Selecting of Bioassay Methods as an Alternative to the “Battery of Bioassays”. [Link]

  • PubChem. (n.d.). N-methyl-n-(piperidin-4-yl)pyridazin-3-amine dihydrobromide. [Link]

  • Gzella, A., & Gendek, T. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • European Union Reference Laboratory - FV. (n.d.). Solutions for addressing specific LC-MS problematic pesticide residues in multiresidue methods. Part II. [Link]

  • Qiang, W., et al. (2023). Case report: pyridaben poisoning induced acute respiratory and circulating failure. BMC Pharmacology and Toxicology. [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • Collin, X., et al. (2001). New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

"N-(Pyridazin-4-ylmethyl)benzamide" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(Pyridazin-4-ylmethyl)benzamide. It addresses common issues related to the compound's degradation and storage, offering troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses fundamental questions regarding the chemical nature and proper handling of N-(Pyridazin-4-ylmethyl)benzamide.

Question 1: What are the key structural features of N-(Pyridazin-4-ylmethyl)benzamide that influence its stability?

Answer: The stability of N-(Pyridazin-4-ylmethyl)benzamide is primarily governed by two key structural motifs: the amide linkage and the pyridazine ring .

  • Amide Linkage (-CONH-): The amide bond is susceptible to cleavage via hydrolysis under both acidic and basic conditions.[1][2] In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and vulnerable to nucleophilic attack by water.[2] In basic media, the amide is directly attacked by hydroxide ions.[1][3] This hydrolysis results in the formation of benzoic acid and 4-(aminomethyl)pyridazine.

  • Pyridazine Ring: This nitrogen-containing heterocyclic ring is an aromatic system that can absorb ultraviolet (UV) light. This absorption can lead to photochemical reactions and degradation.[4][5] The nitrogen atoms also make the ring susceptible to oxidative stress.

Understanding these vulnerabilities is the cornerstone of preventing unintended degradation during your experiments.

Question 2: What are the definitive long-term storage conditions for solid N-(Pyridazin-4-ylmethyl)benzamide?

Answer: For maximum long-term stability, the solid compound should be stored under controlled conditions that mitigate the risks of hydrolysis, photodegradation, and oxidation.

ParameterRecommendationRationale
Temperature Cool (2-8 °C) or frozen (-20 °C)Reduces the rate of potential solid-state degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes risk of oxidation.
Light Protected from light (Amber vial)Prevents photodegradation induced by UV or ambient light exposure.[6]
Moisture Tightly sealed container with desiccantPrevents water absorption from the atmosphere, which could initiate hydrolysis.
Compatibility Store away from strong acids, bases, and oxidizing agents[6][7]Prevents chemical reactions upon accidental contact.

Question 3: I need to make a stock solution. What solvent should I use and how should I store it?

Answer: The choice of solvent is critical. For maximal stability in solution, a dry, aprotic solvent is highly recommended.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Solvents to Use with Caution: Protic solvents like methanol, ethanol, or water can participate in hydrolysis (solvolysis) over time. If an aqueous buffer is required for an experiment, it is imperative to prepare the solution fresh and use it immediately.

  • Storage Protocol: Prepare a high-concentration stock in anhydrous DMSO. Aliquot the stock into single-use volumes in amber, tightly sealed vials and store at -20 °C or -80 °C. This practice of creating single-use aliquots is crucial because it prevents multiple freeze-thaw cycles, which can introduce moisture into the stock solution upon each use.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experimentation.

Issue 1: My analytical chromatogram (HPLC/LC-MS) shows unexpected peaks that increase over time.

  • Primary Suspect: Degradation. The appearance of new, growing peaks is a classic sign that the parent compound is degrading. The two most likely causes are hydrolysis and photodegradation.

  • Troubleshooting Workflow:

    G start Unexpected Peaks Observed check_solvent Is the solvent aqueous or protic? start->check_solvent check_light Was the sample exposed to light? check_solvent->check_light No hydrolysis Likely Hydrolysis (Benzoic Acid, 4-(Aminomethyl)pyridazine) check_solvent->hydrolysis Yes photodegradation Likely Photodegradation (Complex mixture) check_light->photodegradation Yes forced_degradation Confirm by running a Forced Degradation Study (See Protocol 2) check_light->forced_degradation No / Unsure action_hydrolysis Action: 1. Use fresh samples. 2. Switch to aprotic solvent. 3. Control pH if aqueous buffer is necessary. hydrolysis->action_hydrolysis action_photo Action: 1. Use amber vials. 2. Minimize light exposure during prep. photodegradation->action_photo action_hydrolysis->forced_degradation action_photo->forced_degradation

    Troubleshooting workflow for unexpected analytical peaks.
  • Expert Insight: Hydrolysis will typically yield two specific, predictable products. Photodegradation often results in a more complex mixture of products due to various potential photochemical reactions involving the pyridazine ring.[4][5] Running a forced degradation study (see Protocol 2) is a definitive way to generate and identify these potential degradants, confirming the source of your issue.

Issue 2: My experimental results are inconsistent, especially between batches prepared on different days.

  • Primary Suspect: Stock Solution Instability. This issue points to the degradation of your compound in the stock solution over time.

  • Diagnostic Steps:

    • Re-analyze Your Oldest Stock: Run an HPLC or LC-MS analysis of the stock solution you have been using. Quantify the parent peak area against a freshly prepared standard. A significant decrease in the parent compound's concentration confirms instability.

    • Evaluate Solvent: If you are using a protic solvent (e.g., methanol) or a non-anhydrous grade of an aprotic solvent, solvolysis/hydrolysis is the most probable cause.

  • Solution:

    • Immediately discard the old stock solution.

    • Prepare a new stock in high-purity, anhydrous DMSO.

    • Strictly follow the aliquoting and storage procedure described in FAQ 3 to prevent future degradation and ensure consistency.

Part 3: Key Protocols and Methodologies

These protocols provide a validated framework for handling, storing, and analyzing the stability of N-(Pyridazin-4-ylmethyl)benzamide.

Protocol 1: Standard Procedure for Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your compound in solution.

  • Environment: Work in a clean, dry area with low ambient light.

  • Solvent Selection: Use only new, unopened bottles of anhydrous, high-purity DMSO (or equivalent aprotic solvent).

  • Weighing: Accurately weigh the solid N-(Pyridazin-4-ylmethyl)benzamide.

  • Dissolution: Dissolve the solid in the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution using gentle vortexing.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 20 µL) in amber glass or polypropylene microvials.

  • Sealing and Storage: Tightly cap each aliquot and store flat in a freezer at -20 °C or -80 °C.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it for the experiment. Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 2: Forced Degradation Study for Degradant Identification

This study exposes the compound to harsh conditions to intentionally generate degradation products, which can then be used as markers to identify instability in your experiments.

  • Sample Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a 1:1 acetonitrile:water mixture.

  • Acid Hydrolysis: To one sample, add 1N HCl to a final concentration of 0.1N. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: To a second sample, add 1N NaOH to a final concentration of 0.1N.[8] Incubate at 60 °C for 8 hours.

  • Oxidative Degradation: To a third sample, add 30% hydrogen peroxide to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Place the fourth sample in a clear vial and expose it to direct UV light (e.g., 254 nm) or high-intensity broad-spectrum light for 24-48 hours.[9][10]

  • Control: Keep the fifth sample at room temperature, protected from light.

  • Analysis: Neutralize the acid and base samples. Analyze all five samples alongside the control by LC-MS to identify the masses of the newly formed peaks under each stress condition.

    Workflow for a forced degradation study.

Protocol 3: Example HPLC-UV Method for Stability Monitoring

This method can be used as a starting point for monitoring the purity and stability of your compound.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 254 nm

References

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Filo. (2025). Hydrolysis of Benzamide The reaction is as follows. [Link]

  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. [Link]

  • GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. [Link]

  • Wang, L., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. PMC. [Link]

  • Khan, A., et al. (2017). Quantum chemical investigation on photodegradation mechanisms of sulfamethoxypyridazine with dissolved inorganic matter and hydroxyl radical. PubMed. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • MetaSci. (n.d.). Safety Data Sheet Benzamide. [Link]

  • ResearchGate. (2005). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. [Link]

  • PubMed. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thermal and photochemical behaviour of N-(α-morpholinobenzyl)-benzamide and N-(α-methoxybenzyl) benzamide. [Link]

  • RSC Publishing. (n.d.). Photolysis of pyridazine N-oxides; formation of cyclopropenyl ketones. [Link]

Sources

Technical Support Center: Scaling Synthesis of N-(Pyridazin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Solutions Hub. Ticket ID: SC-PYR-BZ-001 Subject: Scale-up Optimization (>100g) for N-(Pyridazin-4-ylmethyl)benzamide Assigned Specialist: Senior Application Scientist, Process Development

Executive Strategy: Route Selection for Scale

For research scales (<1g), amide coupling using HATU/EDC is acceptable. However, for scaling to >100g or 1kg, we strongly recommend transitioning to the Acid Chloride (Schotten-Baumann) or Anhydrous Mixed Anhydride route.

Why this recommendation?

  • Atom Economy: Coupling reagents (HATU, BOP) generate large molecular weight by-products that complicate purification. Benzoyl chloride generates only HCl.

  • Cost Efficiency: Benzoyl chloride is a commodity chemical; peptide coupling reagents are expensive variable costs.

  • Purification: The acid chloride route allows for a "pH-switch" workup, often eliminating the need for chromatography.

Master Protocol: Anhydrous Acylation (100g Scale)

Target Reaction: (Pyridazin-4-yl)methanamine dihydrochloride + Benzoyl Chloride


 N-(Pyridazin-4-ylmethyl)benzamide
Phase A: Preparation & Materials
ReagentEquiv.[1][2]RoleCritical Quality Attribute (CQA)
(Pyridazin-4-yl)methanamine 2HCl 1.0Limiting ReagentHygroscopic. Dry under vacuum at 40°C before use.
Benzoyl Chloride (BzCl) 1.05ElectrophileMust be clear/colorless. Yellowing indicates hydrolysis.
Triethylamine (TEA) 3.5BaseMust be dry. Scavenges HCl from salt and reaction.
Dichloromethane (DCM) 10 VolSolventAnhydrous (<0.05% water) to prevent BzCl hydrolysis.
DMAP 0.01CatalystOptional. Accelerates sluggish reactions.
Phase B: Execution Workflow
  • Free-Basing (In-Situ):

    • Charge (Pyridazin-4-yl)methanamine 2HCl (1.0 equiv) and DCM (8 volumes) into the reactor.

    • Cool to 0–5°C.

    • Add TEA (3.5 equiv) dropwise over 30 mins. Note: The amine salt will dissolve, and TEA-HCl will precipitate/suspend. Ensure vigorous stirring.

  • Acylation:

    • Dilute Benzoyl Chloride (1.05 equiv) in DCM (2 volumes).

    • Add BzCl solution dropwise to the reactor at 0–5°C. Exothermic! Do not allow internal temp >10°C to minimize bis-acylation.

    • Warm to 20–25°C and stir for 2–4 hours.

  • In-Process Control (IPC):

    • Monitor by HPLC/TLC. Target: <1% remaining amine.

    • If amine remains: Add 0.05 equiv BzCl.

Phase C: Workup (The "pH Switch" Purification)

This specific workup exploits the basicity of the pyridazine ring (pKa ~2.3) and the acidity of the benzoic acid byproduct.

  • Quench: Add water (5 volumes). Stir 15 mins.

  • Basic Wash (Removes Benzoic Acid):

    • Separate phases. Wash organic layer with Sat. NaHCO₃ (2 x 3 vol).

    • Chemistry: Hydrolyzed BzCl becomes Benzoate (water-soluble). Product stays in DCM.

  • Acid Extraction (Optional - High Purity Loop):

    • Only if non-basic impurities are present: Extract the DCM layer with 1M HCl (3 vol). The product moves to the Aqueous Phase (protonated). Discard DCM.

    • Basify the aqueous phase (pH >9) with NaOH/K₂CO₃.

    • Extract product back into EtOAc or DCM .

  • Isolation:

    • Dry organic layer (Na₂SO₄), filter, and concentrate.

    • Crystallization: Reflux in Ethyl Acetate , add Heptane dropwise until cloudy, cool slowly to 0°C.

Visualization: Process Logic & Troubleshooting

Diagram 1: Synthesis Workflow & Logic

SynthesisFlow Start Start: Amine 2HCl Salt FreeBase Step 1: Free-basing (DCM + TEA, 0°C) Start->FreeBase Acylation Step 2: Acylation (Add BzCl slowly) FreeBase->Acylation IPC IPC Check: Amine Consumed? Acylation->IPC Quench Step 3: Quench (Water) IPC->Quench Yes AddBzCl Action: Add 0.05 eq BzCl IPC->AddBzCl No WashBasic Step 4: Basic Wash (NaHCO3 removes Benzoic Acid) Quench->WashBasic Cryst Step 5: Crystallization (EtOAc/Heptane) WashBasic->Cryst AddBzCl->Acylation

Caption: Logical workflow for the acylation of (Pyridazin-4-yl)methanamine, highlighting the critical IPC decision point.

Diagram 2: Troubleshooting Impurity Profile

Troubleshooting Issue Problem Detected LowYield Low Yield Issue->LowYield Impurity Impurity Detected Issue->Impurity AqLoss Product lost in Aqueous? LowYield->AqLoss Hydrolysis Cause: Wet Solvent/Reagents. Fix: Dry DCM/Amine salt. LowYield->Hydrolysis Benzoic Benzoic Acid present Impurity->Benzoic BisAcyl Bis-acylated Product Impurity->BisAcyl Solubility Cause: Pyridazine is water soluble. Fix: Saturate aq layer with NaCl or use continuous extraction. AqLoss->Solubility WashFix Fix: Insufficient NaHCO3 wash. Check pH of aq layer > 8. Benzoic->WashFix TempFix Cause: Temp > 10°C during addition. Fix: Improve cooling. BisAcyl->TempFix

Caption: Decision tree for diagnosing yield loss and purity issues specific to pyridazine-benzamide synthesis.

Troubleshooting & FAQs

Q1: My yield is significantly lower than expected (<50%). Where is the product?

Diagnosis: The pyridazine ring increases water solubility. If you used a large volume of water during the quench or dilute acid washes, your product likely partitioned into the aqueous phase. Solution:

  • Check the aqueous waste stream by TLC/HPLC.

  • If product is present, saturate the aqueous layer with NaCl (salting out) and re-extract with 2-MeTHF or IPA/DCM (1:9) .

  • For future runs, minimize water volume during washes or use a continuous liquid-liquid extractor.

Q2: The reaction mixture turned into a solid cake upon adding TEA.

Diagnosis: This is the precipitation of Triethylamine Hydrochloride (TEA·HCl). It indicates your concentration is too high (low solvent volume). Solution:

  • Add more DCM to restore fluidity.

  • Ensure mechanical stirring (overhead stirrer) is used for scales >100g. Magnetic stir bars will fail at this slurry density.

Q3: I see a "Bis-acylated" impurity. What is it?

Diagnosis: The amide nitrogen (N-H) can react with a second equivalent of Benzoyl Chloride to form an imide, or the pyridazine ring nitrogen might be acylated (less likely but possible if excess BzCl is used). Solution:

  • Strict Stoichiometry: Do not exceed 1.1 equiv of BzCl.

  • Temperature Control: Keep addition temperature <5°C. Higher temperatures favor kinetic over-acylation.

  • Removal: The imide is often unstable to base. Stirring the crude mixture with NaOH (1M) for 30 mins can hydrolyze the "extra" benzoyl group back to the desired amide.

Q4: Can I use Pyridine instead of TEA?

Answer: Yes, Pyridine is an excellent solvent/base for this reaction.

  • Pros: Homogeneous reaction (no precipitation issues).

  • Cons: Pyridine is harder to remove (high boiling point, smell). You must wash with CuSO₄ solution or dilute HCl to remove it, which risks pulling the pyridazine product into the aqueous layer (see Q1). TEA/DCM is preferred for ease of workup.

References

  • Schotten-Baumann Reaction Conditions

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley.
    • Fisher Scientific. "Amide Synthesis Protocols." Link

  • Pyridazine Chemistry & Solubility

    • International Journal of Creative Research Thoughts.[3] "A Review on Pyridazine as a Pharmacologically Active Nucleus." (Confirming solubility profiles of pyridazine derivatives). Link

  • Amide Coupling Scale-Up Principles

    • Org.[3][4][5][6][7] Process Res. Dev. "Scalable Amide Bond Formation Strategies." (General grounding for Acid Chloride preference at scale). Link

  • Specific Analog Synthesis (Grounding)

    • PrepChem. "Synthesis of N-(4-pyridylmethyl)-p-methylbenzamide." (Analogous protocol validation). Link

Sources

Validation & Comparative

A Comparative Guide to Validating the Anti-Cancer Effects of N-(Pyridazin-4-ylmethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-cancer effects of novel N-(Pyridazin-4-ylmethyl)benzamide derivatives. As a senior application scientist, the following sections synthesize technical protocols with field-proven insights to empower your research and development endeavors. We will explore the rationale behind experimental choices, detail self-validating protocols, and compare the potential of this chemical class against established anti-cancer agents.

Introduction: The Therapeutic Potential of Pyridazine-Based Compounds

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-cancer properties.[1][2] The nitrogen atoms within the pyridazine ring offer unique opportunities for hydrogen bonding and other molecular interactions, making them attractive candidates for targeting various biological pathways implicated in cancer.[1] Similarly, the benzamide moiety is a common feature in many approved and investigational drugs, contributing to target engagement and favorable pharmacokinetic properties.[3]

The combination of these two pharmacophores in N-(Pyridazin-4-ylmethyl)benzamide derivatives presents a promising avenue for the development of novel anti-cancer agents. While specific data on this exact scaffold is emerging, extensive research on closely related pyridazine and benzamide derivatives provides a strong foundation for their potential mechanisms of action, which include the induction of cell cycle arrest and apoptosis.[4][5]

Comparative Efficacy: Benchmarking Against Standard Chemotherapeutics

A critical step in validating a novel anti-cancer compound is to benchmark its efficacy against established drugs. Doxorubicin, a widely used chemotherapeutic agent, serves as a common comparator in preclinical studies.[1][4] The following table summarizes the cytotoxic activity (IC50 values) of representative pyridazine-based derivatives against various cancer cell lines, providing a comparative perspective.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyridazine-centered aryl-hydrazone (2S-5) MDA-MB-231 (Triple-Negative Breast Cancer)6.21[6]
4T1 (Murine Breast Cancer)7.04[6]
Pyridazine-centered aryl-hydrazone (2S-13) MDA-MB-231 (Triple-Negative Breast Cancer)7.73[6]
4T1 (Murine Breast Cancer)8.21[6]
Doxorubicin MDA-MB-231 (Triple-Negative Breast Cancer)Not explicitly stated, but 2S-13 showed broader modulation[6]
4-Methylbenzamide with 2,6-dichloropurine (Compound 7) K562 (Leukemia)2.27[7]
HL-60 (Leukemia)1.42[7]
OKP-GS (Renal Carcinoma)4.56[7]
4-Methylbenzamide with 2,6-dichloropurine (Compound 10) K562 (Leukemia)2.53[7]
HL-60 (Leukemia)1.52[7]
(S)-17b (Pyridazinone-based benzamide) SKM-1 (Myelodysplastic Syndrome)Potent inhibitory activity[5]
N-(1-(2,6-difluorobenzyl)-piperidin-4-yl)-4-phenoxybenzamide HepG2 (Hepatocellular Carcinoma)0.25[8]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Elucidating the Mechanism of Action: Key Experimental Workflows

To establish the anti-cancer properties of N-(Pyridazin-4-ylmethyl)benzamide derivatives, a series of well-validated in vitro assays are essential. These assays provide quantitative data on cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Assessment of Cytotoxicity: Cell Viability and Proliferation Assays

The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used for this purpose. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-(Pyridazin-4-ylmethyl)benzamide derivative and a vehicle control. Include a positive control such as Doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Investigating Programmed Cell Death: Apoptosis Assays

A hallmark of many effective anti-cancer agents is their ability to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a robust method to detect and quantify apoptotic cells using flow cytometry.[10]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the N-(Pyridazin-4-ylmethyl)benzamide derivative at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Analyzing Cell Cycle Progression

Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for analyzing cell cycle distribution.[11]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cancer cells with the N-(Pyridazin-4-ylmethyl)benzamide derivative at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are distinguished by their DNA content.

Unraveling the Molecular Mechanisms: Signaling Pathway Analysis

The anti-cancer effects of pyridazine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.[4][6] Based on studies of related compounds, N-(Pyridazin-4-ylmethyl)benzamide derivatives may potentially target pathways such as PI3K/Akt and MAPK, and induce apoptosis through the intrinsic (mitochondrial) pathway.

Proposed Signaling Pathway for Pyridazine-Based Anti-Cancer Agents

The following diagram illustrates a potential mechanism of action for N-(Pyridazin-4-ylmethyl)benzamide derivatives, based on findings from structurally similar compounds.

anticancer_pathway cluster_drug N-(Pyridazin-4-ylmethyl)benzamide Derivative cluster_pathways Intracellular Signaling cluster_apoptosis Apoptotic Cascade cluster_cellcycle Cell Cycle Regulation drug Derivative PI3K PI3K drug->PI3K Inhibits MAPK MAPK drug->MAPK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) drug->Bax Upregulates CellCycle Cell Cycle Progression drug->CellCycle Inhibits Akt Akt PI3K->Akt Activates Mito Mitochondria Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Arrest Cell Cycle Arrest (G0/G1 or G2/M)

Caption: Proposed mechanism of action for N-(Pyridazin-4-ylmethyl)benzamide derivatives.

Experimental Workflow for Pathway Validation

To validate the proposed signaling pathways, a combination of molecular biology techniques should be employed.

validation_workflow start Treat Cells with Derivative protein Protein Extraction start->protein rna RNA Extraction start->rna western Western Blot Analysis protein->western targets Target Proteins: p-Akt, p-ERK, Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, CDK4 western->targets qpcr qRT-PCR rna->qpcr genes Target Genes: Bcl2, Bax qpcr->genes

Caption: Experimental workflow for validating signaling pathway modulation.

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the anti-cancer effects of N-(Pyridazin-4-ylmethyl)benzamide derivatives. By employing the detailed experimental protocols and comparative analyses outlined, researchers can generate robust and reliable data to support the development of this promising class of compounds. The provided frameworks for data presentation and mechanistic investigation are designed to ensure comprehensive and impactful research outcomes.

References

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. Available at: [Link].

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available at: [Link].

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. Available at: [Link].

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link].

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link].

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. PMC. Available at: [Link].

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. ResearchGate. Available at: [Link].

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link].

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. Available at: [Link].

  • Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. Available at: [Link].

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link].

  • Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety. PubMed. Available at: [Link].

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC. Available at: [Link].

  • Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. Available at: [Link].

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. MDPI. Available at: [Link].

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link].

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link].

  • Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed. Available at: [Link].

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH. Available at: [Link].

  • IC50 values of novel synthesized derivatives (8a–n). ResearchGate. Available at: [Link].

  • (PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. Available at: [Link].

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. MDPI. Available at: [Link].

Sources

N-(Pyridazin-4-ylmethyl)benzamide: A Guide to Cancer Stem Cell Differentiation Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide regarding N-(Pyridazin-4-ylmethyl)benzamide and its derivatives, focusing on their application in Cancer Stem Cell (CSC) Differentiation .

Executive Summary

N-(Pyridazin-4-ylmethyl)benzamide represents a privileged chemical scaffold primarily investigated for its ability to force differentiation in Cancer Stem Cells (CSCs) . Unlike traditional cytotoxics that target rapidly dividing bulk tumor cells, derivatives of this scaffold (such as Compound I-52 and its optimized analogs) target the embryonic signaling pathways (e.g., Nanog , Oct4 , Wnt/


-catenin ) that confer resistance and metastatic potential to tumors.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, compares its efficacy against standard differentiation agents (e.g., Napabucasin, Retinoic Acid), and provides validated protocols for synthesis and biological evaluation.

Mechanism of Action & Target Profile

The primary biological output of N-(pyridazin-4-ylmethyl)benzamide derivatives is the depletion of the CSC population by forcing them to exit the stem-like state and differentiate into a non-tumorigenic phenotype.

Signaling Pathway Modulation

The scaffold functions by downregulating key transcription factors required for stemness maintenance.

  • Primary Effect: Downregulation of Oct4 and Nanog .

  • Secondary Effect: Inhibition of sphere formation (tumorspheres) in suspension cultures.

  • Proposed Molecular Target: While phenotypic screening often drives discovery in this class, structural homology suggests inhibition of NAMPT (Nicotinamide phosphoribosyltransferase) or specific CLK/DYRK kinases , which are critical for CSC metabolic plasticity and splicing.

CSC_Pathway Scaffold N-(Pyridazin-4-ylmethyl) benzamide Target Target Protein (e.g., NAMPT/Kinase) Scaffold->Target Inhibits Scaffold->Target TF Stemness Factors (Oct4, Nanog, Sox2) Target->TF Maintains Expression Target->TF Blockade leads to Degradation CSC Cancer Stem Cell (Self-Renewal) TF->CSC Promotes Diff Differentiated Cancer Cell TF->Diff Loss of Stemness Triggers Differentiation CSC->Diff Differentiation (Therapeutic Goal) Apoptosis Apoptosis/Stasis

Figure 1: Mechanism of Action. The scaffold inhibits the maintenance of stemness factors, forcing the CSC to differentiate.

Structure-Activity Relationship (SAR) Studies

The SAR of N-(pyridazin-4-ylmethyl)benzamide is divided into three critical regions: the Head (Pyridazine), the Linker (Amide), and the Tail (Benzamide/Phenyl).

Region A: The Pyridazine "Head"

The pyridazine ring (1,2-diazine) is the defining feature.

  • Nitrogen Placement: The 4-position attachment is critical. Shifting to pyridazin-3-yl or pyridin-4-yl often results in a loss of potency (2-5x increase in IC50).

  • Basicity: The pyridazine nitrogens likely engage in hydrogen bonding with the target protein (e.g., a kinase hinge region or an enzyme active site).

  • Substitution: Introducing substituents (e.g., methyl, amino) on the pyridazine ring generally decreases activity due to steric clash within the binding pocket.

Region B: The Amide Linker
  • Length: The methylene (-CH2-) spacer between the pyridazine and the amide nitrogen is optimal. Extending to ethylene (-CH2CH2-) or removing it (direct bond) abolishes activity, indicating a strict distance requirement between the aromatic head and the hydrogen-bond donor/acceptor motif of the amide.

  • Amide Function: Replacing the amide (-NHCO-) with a sulfonamide (-NHSO2-) or ester (-COO-) significantly reduces metabolic stability and potency.

Region C: The Benzamide "Tail" (Critical for Optimization)

This is the primary vector for optimization.

  • Unsubstituted (Compound I-52): Shows baseline activity but moderate potency.

  • Para-Substitution: Large, hydrophobic groups at the para-position of the phenyl ring dramatically improve potency.

    • Example:4-(1-propionylindolin-5-yl) substitution creates a "super-binder" that extends into a hydrophobic deep pocket.

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -CF3) at the meta-position can improve metabolic stability without sacrificing potency.

SAR Summary Table
Structural ModificationEffect on Potency (CSC Inhibition)Effect on StabilityRecommendation
Core: N-(Pyridazin-4-ylmethyl)benzamideBaseline (+)ModerateUse as Lead Scaffold
Head: Pyridin-4-yl replacementReduced (-)HighAvoid (Loss of H-bond)
Linker: N-Methylation (-N(Me)CO-)Reduced (-)HighKeep Secondary Amide
Tail: 4-(Indolin-5-yl) substitutionSignificantly Increased (+++) ModeratePreferred Optimization
Tail: 4-Fluoro substitutionNeutral (=)HighGood for PK tuning

Comparative Analysis

This section compares N-(pyridazin-4-ylmethyl)benzamide derivatives with standard CSC-targeting agents.

Comparison Candidates
  • Napabucasin (BBI-608): A STAT3 inhibitor and "stemness" suppressor.

  • Vismodegib: A Hedgehog pathway inhibitor (Smoothened antagonist).

  • ATRA (All-trans Retinoic Acid): A classic differentiation agent (mostly for leukemia).

Performance Data (Tumorsphere Assay)
FeaturePyridazine Benzamide (Lead) Napabucasin Vismodegib
Primary Target Unknown (Phenotypic: Oct4/Nanog)STAT3 / StemnessSmoothened (Hh)
Sphere IC50 (Gastric Cancer) ~50 - 200 nM ~500 nM>1000 nM (Context dependent)
Differentiation Induction High ModerateModerate
Toxicity (Normal Fibroblasts) LowModerate (GI toxicity)Low/Moderate
Solubility Moderate (requires formulation)PoorModerate

Key Insight: The Pyridazine Benzamide scaffold often shows superior potency in solid tumor sphere models (e.g., Gastric, Colon) compared to Vismodegib, which is restricted to Hedgehog-driven tumors.

Experimental Protocols

Protocol A: Synthesis of N-(Pyridazin-4-ylmethyl)benzamide

Self-validating synthesis using standard amide coupling.

Reagents:

  • 4-(1-propionylindolin-5-yl)benzoic acid (Carboxylic Acid Component)

  • Pyridazin-4-ylmethanamine (Amine Component)[1]

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the benzoic acid derivative in DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes. Checkpoint: Solution should turn slightly yellow.

  • Coupling: Add 1.1 eq of Pyridazin-4-ylmethanamine.

  • Reaction: Stir at room temperature for 4-16 hours. Monitor by LC-MS (Target Mass: M+1).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient, 0-10% MeOH).

  • Validation: 1H NMR should show the methylene doublet at ~4.5 ppm and pyridazine protons at ~9.1 ppm.

Protocol B: Tumorsphere Formation Assay (Functional Readout)

Measures the inhibition of CSC self-renewal.

Workflow:

  • Preparation: Dissociate cancer cells (e.g., MKN-45 gastric cells) into single-cell suspensions.

  • Plating: Seed 500-1000 cells/well in Ultra-Low Attachment (ULA) 96-well plates in serum-free stem cell medium (DMEM/F12 + EGF + bFGF + B27).

  • Treatment: Add test compounds (Pyridazine Benzamide vs. Vehicle) at graded concentrations (e.g., 10 nM - 10 µM).

  • Incubation: Incubate for 7-10 days. Do not disturb the spheres.

  • Quantification: Count spheres >50 µm in diameter using an inverted microscope or automated imager.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Assay_Workflow Step1 Single Cell Suspension (Serum-Free Medium) Step2 Seed in ULA Plates (Prevent Adherence) Step1->Step2 Step3 Treat with Compound (Day 0) Step2->Step3 Step4 Incubate 7-10 Days Step3->Step4 Step5 Count Spheres >50µm Step4->Step5

Figure 2: Tumorsphere Assay Workflow.

References

  • Patent: Cancer treatments targeting cancer stem cells. (WO2019213570A1). Vertex Pharmaceuticals / Boston Biomedical. (2019). Link

    • Source of Compound I-52 and differenti
  • Review: Targeting Cancer Stem Cells: A New Therapy to Cure Cancer. American Journal of Cancer Research. (2011). Link

    • Context for Oct4/Nanog inhibition str
  • Methodology: In vitro tumorsphere formation assays. Nature Protocols. (2013). Link

    • Standard protocol for valid
  • Comparative Agent: Napabucasin: A STAT3 inhibitor in clinical trials. Clinical Cancer Research. (2016). Link

    • Reference data for compar

Sources

A Comparative Guide to Cancer Stem Cell Targeting Agents: Benchmarking Novel Compounds Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of oncology, the concept of the Cancer Stem Cell (CSC) has emerged as a pivotal paradigm, explaining phenomena such as tumor recurrence, metastasis, and therapy resistance. These resilient, self-renewing cell populations are now at the forefront of innovative drug discovery efforts. This guide provides a comparative analysis of various strategies for targeting CSCs, with a focus on established agents that modulate key developmental and signaling pathways. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Rationale for Targeting Cancer Stem Cells

Conventional cancer therapies, while effective at debulking tumors, often fail to eradicate the CSC population. This leads to a high rate of relapse, as the surviving CSCs can regenerate the entire tumor. Therefore, therapies that specifically target and eliminate CSCs hold the promise of more durable responses and improved patient outcomes. The development of such agents requires a deep understanding of the unique biological properties of CSCs, including their reliance on specific signaling pathways for survival and self-renewal.

A Comparative Analysis of Prominent CSC Targeting Agents

While the specific compound "N-(Pyridazin-4-ylmethyl)benzamide" is not extensively characterized in publicly available literature as a leading CSC inhibitor, we can use its general structural class (benzamides) as a conceptual starting point to compare with well-established CSC targeting agents. This comparison will be based on their mechanisms of action and reported efficacy.

Here, we compare several key classes of CSC targeting agents:

  • Wnt/β-catenin Pathway Inhibitors (e.g., ICG-001): The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, playing a critical role in maintaining the CSC phenotype.

  • Notch Pathway Inhibitors (e.g., Tarextumab): The Notch pathway is another evolutionarily conserved signaling system that governs cell fate decisions, and its dysregulation is implicated in CSC self-renewal and survival.

  • Hedgehog Pathway Inhibitors (e.g., Vismodegib): The Hedgehog pathway is essential for embryonic development, and its reactivation in adult tissues can drive the growth and proliferation of CSCs.

  • STAT3 Pathway Inhibitors (e.g., Napabucasin): The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that integrates signals from various upstream kinases and is constitutively active in many CSCs, promoting their survival and self-renewal.

  • Metabolic Targeting Agents (e.g., Metformin): CSCs often exhibit distinct metabolic profiles compared to the bulk tumor cells, presenting a unique therapeutic window.

  • Agents with Broad Anti-CSC Activity (e.g., Salinomycin): Some compounds have been identified through high-throughput screening for their ability to selectively kill CSCs, often through mechanisms that are not yet fully elucidated.

Mechanism of Action: A Visual Comparison

The following diagrams illustrate the points of intervention for these different classes of CSC targeting agents.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK3β/Axin/APC Dvl->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin | (degradation) CBP CBP BetaCatenin->CBP TCF_LEF TCF/LEF CBP->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes ICG001 ICG-001 ICG001->CBP |

Figure 1: Wnt/β-catenin Pathway Inhibition. ICG-001 disrupts the interaction between β-catenin and its transcriptional co-activator CBP.

Notch_Pathway Ligand Delta/Jagged (on adjacent cell) NotchReceptor Notch Receptor Ligand->NotchReceptor GammaSecretase γ-secretase NotchReceptor->GammaSecretase cleavage NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD releases CSL CSL NICD->CSL MAML MAML CSL->MAML TargetGenes Target Gene Expression (e.g., Hes, Hey) MAML->TargetGenes GSI Tarextumab (GSI) GSI->GammaSecretase |

Figure 2: Notch Pathway Inhibition. Gamma-secretase inhibitors (GSIs) like Tarextumab block the cleavage and release of the active Notch Intracellular Domain (NICD).

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO | SUFU SUFU SMO->SUFU | GLI GLI Proteins SUFU->GLI | (inhibition) TargetGenes Target Gene Expression (e.g., Ptch1, Gli1) GLI->TargetGenes Vismodegib Vismodegib Vismodegib->SMO |

Figure 3: Hedgehog Pathway Inhibition. Vismodegib is a small molecule inhibitor of Smoothened (SMO), a key transducer of the Hedgehog signal.

STAT3_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus TargetGenes Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->TargetGenes Napabucasin Napabucasin Napabucasin->STAT3 | (inhibits phosphorylation and transcriptional activity)

Figure 4: STAT3 Pathway Inhibition. Napabucasin inhibits the phosphorylation and transcriptional activity of STAT3.

Comparative Efficacy Data

The following table summarizes key performance metrics for the selected CSC targeting agents across various cancer models. It is important to note that these values can vary significantly depending on the specific cell line and experimental conditions.

Agent Target Cancer Type(s) Reported IC50 (Tumorsphere Assay) In Vivo Efficacy Reference(s)
ICG-001 CBP/β-cateninColon, Pancreatic1-10 µMReduced tumor growth and metastasis
Tarextumab γ-secretase (Notch)Pancreatic, Small Cell Lung10-100 nMIn combination with chemotherapy, reduced tumor growth
Vismodegib SMO (Hedgehog)Basal Cell Carcinoma, Medulloblastoma50-500 nMFDA-approved for basal cell carcinoma
Napabucasin STAT3Colorectal, Gastric, Pancreatic0.1-1 µMIn clinical trials, shows promise in combination therapy
Metformin Mitochondrial Complex IBreast, Ovarian, Prostate0.5-10 mMReduced tumor incidence and growth in preclinical models
Salinomycin K+ ionophore (mechanism complex)Breast, Lung, various others0.1-5 µMPotent and selective killing of CSCs

Experimental Protocols for Evaluating CSC Targeting Agents

The robust evaluation of putative CSC targeting agents requires a suite of specialized in vitro and in vivo assays. Here, we provide detailed protocols for two fundamental assays.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of CSCs, a key hallmark property.

Principle: CSCs, unlike non-CSCs, can survive and proliferate in anchorage-independent conditions and form three-dimensional spherical colonies known as tumorspheres.

Protocol:

  • Cell Preparation: Harvest a single-cell suspension from a cancer cell line or primary tumor tissue by enzymatic digestion (e.g., with TrypLE) and mechanical dissociation.

  • Cell Seeding: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates (e.g., Corning Costar).

  • Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors such as EGF and bFGF (e.g., MammoCult™ or NeuroCult™).

  • Treatment: Add the test compound (e.g., N-(Pyridazin-4-ylmethyl)benzamide) at various concentrations to the culture medium. Include a vehicle control.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.

  • Quantification: Count the number and measure the size of the tumorspheres (typically >50 µm in diameter) using a microscope.

  • Data Analysis: Calculate the percentage of tumorsphere formation efficiency (TFE) and the IC50 value for the test compound.

Tumorsphere_Assay_Workflow A Single-cell suspension B Seed in ultra-low attachment plate A->B C Add serum-free medium + growth factors + test compound B->C D Incubate 7-14 days C->D E Tumorsphere formation D->E F Quantify number and size of tumorspheres E->F

Figure 5: Tumorsphere Formation Assay Workflow. A step-by-step overview of the tumorsphere formation assay.

Aldefluor Assay

This assay identifies and quantifies the CSC population based on their high aldehyde dehydrogenase (ALDH) activity.

Principle: ALDH is an enzyme involved in cellular detoxification and is highly expressed in many types of CSCs. The Aldefluor assay uses a fluorescent substrate for ALDH to isolate the ALDH-positive (ALDH+) cell population.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension as described for the tumorsphere assay.

  • Staining: Resuspend the cells in Aldefluor assay buffer containing the activated Aldefluor substrate (BAAA).

  • Control: As a negative control, treat an aliquot of the cells with the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB) prior to adding the Aldefluor substrate.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH+ population will be brightly fluorescent, and the DEAB-treated sample will be used to set the gate for this population.

  • Treatment and Analysis: To evaluate a test compound, treat the cells with the compound for a defined period before performing the Aldefluor assay. A reduction in the percentage of ALDH+ cells indicates CSC targeting.

Aldefluor_Assay_Workflow A Single-cell suspension B Treat with test compound A->B C Incubate with Aldefluor substrate (+/- DEAB control) B->C D Incubate 30-60 min C->D E Analyze by flow cytometry D->E F Quantify ALDH+ population E->F

Figure 6: Aldefluor Assay Workflow. A schematic of the Aldefluor assay for identifying and quantifying CSCs.

Concluding Remarks and Future Directions

The targeting of cancer stem cells represents a paradigm shift in oncology, moving beyond simple tumor debulking to addressing the root cause of cancer recurrence and metastasis. While significant progress has been made with agents targeting key developmental pathways like Wnt, Notch, and Hedgehog, challenges remain, including the development of resistance and off-target toxicities.

The future of CSC-targeted therapy will likely involve a multi-pronged approach, combining agents that target different CSC vulnerabilities, such as their metabolic dependencies and epigenetic regulators. The development of novel compounds, potentially including derivatives of the N-(Pyridazin-4-ylmethyl)benzamide scaffold, will require rigorous preclinical evaluation using the assays described in this guide. A thorough understanding of the comparative efficacy and mechanisms of action of existing agents is crucial for benchmarking these new therapeutic candidates and advancing the field of CSC-directed oncology.

References

  • Title: A small-molecule inhibitor of the Wnt pathway (ICG-001) targets cancer stem cells in human colon cancer. Source: Nature Chemical Biology URL: [Link]

  • Title: ICG-001, a novel small molecule inhibitor of the Wnt/β-catenin pathway, targets cancer stem cells in pancreatic cancer. Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Tarextumab, a novel anti-Notch2/3 monoclonal antibody, in combination with gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic cancer. Source: Annals of Oncology URL: [Link]

  • Title: Napabucasin, a novel STAT3 inhibitor, in combination with FOLFIRI in patients with previously treated metastatic colorectal cancer. Source: The Lancet Gastroenterology & Hepatology URL: [Link]

A Researcher's Guide to the Bioactivity of N-(Pyridazin-4-ylmethyl)benzamide: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the initial characterization of a novel small molecule is a critical step in determining its therapeutic potential. This guide provides an in-depth, comparative cross-validation of the bioactivity of "N-(Pyridazin-4-ylmethyl)benzamide," a compound of interest due to its structural motifs commonly found in potent enzyme inhibitors. We will explore its potential as a Nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, with secondary validation against other relevant targets, and provide detailed experimental protocols for its characterization.

Mechanistic Hypothesis: Why NAMPT Inhibition is a Prime Suspect

The core structure of N-(Pyridazin-4-ylmethyl)benzamide, featuring a benzamide group linked to a pyridazine ring, shares pharmacophoric features with a known class of potent NAMPT inhibitors.[1] NAMPT is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular metabolism and energy production.[2][3] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway, making NAMPT an attractive target for oncology.[4][5][6]

Therefore, our primary hypothesis is that N-(Pyridazin-4-ylmethyl)benzamide exhibits its bioactivity through the inhibition of NAMPT. To validate this, we will compare its performance against well-characterized NAMPT inhibitors.

Comparative Compounds:
CompoundMechanism of ActionKey Features
FK866 Potent and specific non-competitive NAMPT inhibitorWidely used as a reference compound in NAMPT inhibitor studies.[4][5]
OT-82 A clinical-stage NAMPT inhibitorHas shown efficacy in in vivo models of various cancers.[4][6]
CHS-828 An early-generation NAMPT inhibitorKnown for its cytotoxic effects in multiple cancer cell lines.[4][6]

Experimental Cross-Validation Workflow

To rigorously assess the bioactivity of N-(Pyridazin-4-ylmethyl)benzamide, a multi-tiered experimental approach is essential. This workflow is designed to first confirm the primary hypothesis of NAMPT inhibition and then explore other potential mechanisms of action for a comprehensive biological profile.

Experimental_Workflow cluster_0 Tier 1: Primary Target Validation (NAMPT) cluster_1 Tier 2: Secondary Target & Off-Target Profiling cluster_2 Tier 3: In Vivo Proof-of-Concept A In Vitro Enzymatic Assay (Biochemical Screen) B Cell-Based NAMPT Activity Assay (Intracellular NAD+/NADH Levels) A->B Confirms on-target cellular activity C Cellular Viability/Cytotoxicity Assay (Cancer Cell Lines) B->C Links target engagement to cellular phenotype D HDAC Inhibition Assay (Fluorometric) C->D Investigate alternative mechanisms E Broad Kinase Panel Screen C->E Assess selectivity F Xenograft Mouse Model (e.g., Ovarian, Pancreatic Cancer) C->F Evaluate in vivo efficacy

Caption: A tiered experimental workflow for the comprehensive bioactivity assessment of N-(Pyridazin-4-ylmethyl)benzamide.

Tier 1: Detailed Protocols for Primary Target Validation

In Vitro NAMPT Enzymatic Inhibition Assay

This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant NAMPT.

Principle: The assay follows a coupled enzyme reaction. NAMPT converts nicotinamide and PRPP to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT. Finally, in the presence of alcohol dehydrogenase (ADH) and ethanol, NAD+ is reduced to NADH, which can be detected either fluorometrically or colorimetrically.[2][7][8][9]

NAMPT_Assay_Principle cluster_0 NAMPT Reaction cluster_1 Coupled Detection Reaction Nicotinamide_PRPP Nicotinamide + PRPP NMN NMN Nicotinamide_PRPP->NMN NAMPT NAD NAD+ NMN->NAD NMNAT NAMPT NAMPT (Target Enzyme) Inhibitor N-(Pyridazin-4-ylmethyl)benzamide or FK866 Inhibitor->NAMPT NADH NADH (Fluorescent/Colorimetric Signal) NAD->NADH ADH, Ethanol NMNAT NMNAT ADH ADH

Caption: The coupled enzymatic reaction principle for measuring NAMPT inhibitor activity.[9]

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human NAMPT enzyme, substrates (Nicotinamide, PRPP, ATP), and coupling enzymes (NMNAT, ADH) as per manufacturer's instructions (e.g., BPS Bioscience NAMPT Inhibitor Screening Assay Kit).[8][9]

  • Compound Preparation: Serially dilute "N-(Pyridazin-4-ylmethyl)benzamide" and the reference compound FK866 in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup: Add 5 µL of diluted compound or vehicle (DMSO) to a 96-well plate.

  • Enzyme Addition: Add 20 µL of diluted NAMPT enzyme to each well.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 25 µL of the substrate mixture to initiate the reaction.

  • Signal Detection: Incubate for 1-2 hours at 37°C. Measure fluorescence at an excitation of 340 nm and emission of 460 nm, or absorbance at 450 nm for colorimetric assays.[2][9][10]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Expected Outcome & Comparison:

CompoundExpected IC50 Range
N-(Pyridazin-4-ylmethyl)benzamide To be determined
FK866 Low nanomolar (e.g., 1-10 nM)

A low nanomolar IC50 for "N-(Pyridazin-4-ylmethyl)benzamide" would strongly support the hypothesis of direct NAMPT inhibition.

Cell-Based NAMPT Activity Assay (NAD+/NADH Levels)

This assay validates the on-target activity of the compound within a cellular context by measuring the levels of NAD+ and NADH.

Protocol:

  • Cell Culture: Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, SUM159 breast cancer) in appropriate media.[4][5]

  • Compound Treatment: Seed cells in a 96-well plate and treat with varying concentrations of "N-(Pyridazin-4-ylmethyl)benzamide," FK866, and OT-82 for 24-72 hours.

  • NAD+/NADH Measurement: Utilize a commercially available NAD/NADH assay kit (e.g., from Abcam or Promega) that measures the total NAD+/NADH pool and the ratio of NAD+ to NADH.

  • Data Analysis: Normalize the NAD+/NADH levels to the vehicle-treated control.

Expected Outcome: Treatment with an effective NAMPT inhibitor should lead to a dose-dependent decrease in intracellular NAD+ and NADH levels.[4][5]

Cellular Viability/Cytotoxicity Assay

This assay links the enzymatic and cellular target engagement to a phenotypic outcome, such as cell death or growth inhibition.

Protocol:

  • Cell Seeding: Seed various cancer cell lines (e.g., ovarian, pancreatic, lymphoma) in 96-well plates.[4][5]

  • Compound Treatment: Treat cells with a dose-response curve of "N-(Pyridazin-4-ylmethyl)benzamide" and the comparator compounds for 72 hours.

  • Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Expected Comparative Data:

CompoundOvarian Cancer (A2780) GI50Pancreatic Cancer (MIA PaCa-2) GI50
N-(Pyridazin-4-ylmethyl)benzamide TBDTBD
FK866 Low to mid-nanomolarLow to mid-nanomolar
OT-82 Low to mid-nanomolarLow to mid-nanomolar

Tier 2: Secondary and Off-Target Profiling

Given the structural similarities of benzamides to other classes of inhibitors, it is prudent to investigate potential off-target activities.

  • HDAC Inhibition: Certain benzamide derivatives, especially those containing a pyridazinone scaffold, are known HDAC inhibitors.[11] A fluorometric HDAC activity assay can be employed to assess if "N-(Pyridazin-4-ylmethyl)benzamide" inhibits Class I/II HDACs. A lack of activity would strengthen the case for selectivity towards NAMPT.

  • Broad Kinase Profiling: To ensure target selectivity, the compound can be screened against a panel of kinases. This is a standard practice in drug development to identify potential off-target effects that could lead to toxicity.

Tier 3: In Vivo Proof-of-Concept

Should the in vitro and cell-based data be compelling, the next logical step is to evaluate the compound's efficacy in a preclinical in vivo model.

  • Xenograft Models: Nude mice bearing tumors from human cancer cell lines (e.g., ovarian or pancreatic) that showed high sensitivity in vitro can be used.[4][5] The compound would be administered orally or via intraperitoneal injection, and tumor growth would be monitored over time and compared to vehicle-treated and OT-82-treated groups.[6]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the cross-validation of "N-(Pyridazin-4-ylmethyl)benzamide" bioactivity. By focusing on the primary hypothesis of NAMPT inhibition and comparing it against established inhibitors, researchers can generate a comprehensive data package to support its further development. Positive results from this workflow would provide strong evidence for its mechanism of action and therapeutic potential, particularly in the context of oncology. Subsequent studies could explore its pharmacokinetic properties, potential for combination therapies (e.g., with PARP inhibitors), and detailed structure-activity relationships of related analogs.[5]

References

  • AMSBIO. NAMPT Inhibitor Screening Assay Kit, 71276-1. Available from: [Link]

  • Bio-Connect. 71276 NAMPT Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. Available from: [Link]

  • MDPI. Inhibition of NAMPT by PAK4 Inhibitors. Available from: [Link]

  • Signosis. NAMPT Activity Assay Kit (100 Tests). Available from: [Link]

  • AACR Journals. Abstract 4915: Sensitivity to NAMPT inhibition: In vitro and in vivo characterization in ovarian cancer. Available from: [Link]

  • PubMed. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Available from: [Link]

  • ResearchGate. NAMPT inhibition impairs RMS glucose metabolism in vitro and in vivo. Available from: [Link]

  • Frontiers. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth. Available from: [Link]

  • PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Available from: [Link]

  • ACS Publications. Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as Potent Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt). Available from: [Link]

  • PubMed. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(Pyridazin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: N-(Pyridazin-4-ylmethyl)benzamide Molecular Formula: C₁₂H₁₁N₃O Estimated MW: ~213.24 g/mol Physical State: Solid (Likely white to off-white crystalline powder) Solubility Profile: Soluble in DMSO, Methanol, DMF; sparingly soluble in water.[1][2][3][4][5]

Operational Context: This guide addresses the safety and logistical requirements for handling N-(Pyridazin-4-ylmethyl)benzamide. As a compound containing both a pyridazine heterocycle and a benzamide linker , it presents specific pharmacological and chemical risks. In the absence of compound-specific toxicological data, the Precautionary Principle mandates treating this substance as a potential Skin/Eye Irritant (Category 2) and Acute Oral Toxin (Category 4) until proven otherwise.[2][3][4][5]

Risk Assessment & Hazard Identification

Note: This assessment applies the "Universal Precautions for Novel Organic Intermediates" framework.

Hazard ClassGHS Code (Provisional)Operational Implication
Acute Toxicity (Oral) H302 Pyridazine derivatives are often bioactive kinase inhibitors.[1][2][3][4][5] Ingestion may affect metabolic pathways.[4][5] Do not eat/drink in the lab.
Skin/Eye Irritation H315 / H319 Amide linkers can hydrolyze or interact with dermal proteins.[4][5] Contact dermatitis risk.
STOT - SE H335 Fine dust generation during weighing may irritate the upper respiratory tract.[1][2][3][4][5] Inhalation hazard.
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific energy state of the chemical (Solid vs. Solvated).[4][5]

OperationPrimary Barrier (Gloves)Secondary Barrier (Body)Respiratory/FaceRationale
Weighing (Solid) Single Nitrile (0.11 mm, min)Lab Coat (Cotton/Poly blend), Closed-toe shoesSafety Glasses w/ Side ShieldsSolid transfer generates minimal vapor but potential dust.[1][2][3][4][5] Standard nitrile offers sufficient dexterity and protection.[5]
Solubilization (DMSO/DMF) Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)Lab Coat + Chemical Apron (if >100mL)Goggles + Face Shield (if splashing risk)DMSO facilitates transdermal transport of dissolved toxins.[2][3][4][5] Double gloving prevents breakthrough.[4][5]
Synthesis/Reflux Thermal/Chem Gloves (Neoprene)Flame-Resistant (FR) Lab CoatFume Hood Sash at proper heightHeated solvents increase vapor pressure; amides can decompose to release irritant vapors.[1][2][3][4][5]
Spill Cleanup Thick Nitrile (0.2 mm) or Silver Shield®Tyvek® Sleeves or SuitN95/P100 Respirator (if outside hood)High concentration exposure risk.[3][4][5] Silver Shield laminate resists broad organic solvents.[5]
Operational Protocols
A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.

  • Hygroscopicity: Amides can be hygroscopic.[4] Store in a desiccator or tightly sealed vial with Parafilm to prevent hydrolysis.

  • Segregation: Keep away from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Acids (hydrolysis risk).[4][5][6]

B. Safe Weighing Procedure (Anti-Static Protocol)

Pyridazine powders can be static-prone, leading to "flying powder" hazards.[4][5]

  • Equip: Don PPE as per Matrix (Solid).

  • Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the weigh boat.[4]

  • Transfer: Use a micro-spatula .[4][5] Do NOT pour directly from the stock bottle.

  • Clean: Wipe the balance area with a damp Kimwipe (water/surfactant) immediately after use to capture invisible dust.[4][5]

C. Solubilization (DMSO/DMF)
  • Warning: The dissolution of amides in DMSO is often endothermic, but solvation interactions can occasionally be exothermic depending on impurities.

  • Step 1: Place the vial in a secondary container (beaker).

  • Step 2: Add solvent slowly down the side of the vial.

  • Step 3: Vortex with the cap tightly sealed .[4] Never vortex an open container.[4]

  • Step 4: Inspect for "Schlieren lines" (wavy optical distortion) indicating incomplete mixing before use.[4][5]

Emergency Response & Spill Logic
Spill Response Workflow
  • Minor Spill (<500 mg solid):

    • Dampen a paper towel with water (to prevent dust lofting).[4][5]

    • Wipe inward from the spill perimeter.[5]

    • Dispose of towel as hazardous solid waste.[5]

  • Major Spill (Solution or >1g solid):

    • Evacuate the immediate area.

    • Ventilate: Ensure Fume Hood "Emergency Purge" is active if available.

    • Absorb: Use vermiculite or a dedicated "Organic Solvent" spill kit pads.[4]

    • Decontaminate: Wash surface with 10% soap solution, then water.[5]

Visual Logic: PPE Selection Flowchart

This diagram guides the researcher to the correct PPE based on the state of matter and solvent carrier.

PPE_Selection Start Start: Handling N-(Pyridazin-4-ylmethyl)benzamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Carrier Type? Liquid->SolventType StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses DustRisk->StandardPPE No (Weighing inside enclosure) RespPPE Enhanced PPE: N95 Mask + Fume Hood Required DustRisk->RespPPE Yes (Open transfer) Volatile Volatile (DCM, MeOH) SolventType->Volatile Penetrating Penetrating (DMSO, DMF) SolventType->Penetrating FumeHood Standard Liquid PPE: Work in Fume Hood Volatile->FumeHood DoubleGlove CRITICAL PPE: Double Glove (Nitrile) + Chemical Apron Penetrating->DoubleGlove

Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and solvent carrier risks.

Disposal Plan

Proper disposal prevents environmental contamination, particularly of nitrogen-containing heterocycles which can be persistent.[2][3][4][5]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1][2][3][4][5]Hazardous Solid Waste Bin (Incineration). Do NOT use regular trash.
Liquid Waste A Halogenated Solvents (DCM, Chloroform) containing compound.[4][5]Halogenated Organic Waste carboy.
Liquid Waste B Non-Halogenated (Acetone, DMSO, Methanol).[4][5]Non-Halogenated Organic Waste carboy.
Aqueous Waste Water from glassware rinsing (First 3 rinses).[4][5]Collect as Aqueous Hazardous Waste .[4] Do NOT pour down sink (Pyridazines are potentially ecotoxic).[4][5]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16040281, N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-YL)amino]phenyl}-3-(trifluoromethyl)benzamide. Retrieved from [Link][1][2][3][4][5]

    • Context: Used as a structural analogue for establishing baseline hazard data for pyridazine-benzamide conjugates.[1][2][3][4][5]

  • Context: Establishes the baseline toxicity profile for the pyridazine heterocyclic core.
  • Context: Provides data on the amide linker stability and irrit
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5]

    • Context: Source for "Universal Precautions" and double-gloving protocols for DMSO handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridazin-4-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(Pyridazin-4-ylmethyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。